5-Cyano-2-methylindole-3-acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-cyano-2-methyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-7-9(5-12(15)16)10-4-8(6-13)2-3-11(10)14-7/h2-4,14H,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXWGSGFUMSJBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649601 | |
| Record name | (5-Cyano-2-methyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13218-36-5 | |
| Record name | (5-Cyano-2-methyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5-Cyano-2-methylindole-3-acetic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 5-Cyano-2-methylindole-3-acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the core indole structure via the Fischer indole synthesis, followed by the introduction of the acetic acid moiety at the 3-position. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the synthetic workflow and reaction pathway.
Overview of the Synthetic Strategy
The synthesis of this compound is strategically divided into two key transformations:
-
Step 1: Fischer Indole Synthesis of 5-Cyano-2-methylindole. This classic and robust method is employed to construct the indole nucleus. It involves the acid-catalyzed reaction of 4-cyanophenylhydrazine with acetone to form the corresponding phenylhydrazone, which then undergoes cyclization to yield the desired 5-cyano-2-methylindole.
-
Step 2: Alkylation of 5-Cyano-2-methylindole with Ethyl Bromoacetate and Subsequent Hydrolysis. The acetic acid side chain is introduced at the nucleophilic C3 position of the indole ring. This is achieved by alkylation with ethyl bromoacetate to form the ester intermediate, followed by basic hydrolysis to yield the final carboxylic acid product.
Experimental Protocols
Step 1: Synthesis of 5-Cyano-2-methylindole
This procedure is based on the well-established Fischer indole synthesis methodology.[1]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |
| 4-Cyanophenylhydrazine hydrochloride | 169.61 | 10.0 g | 0.059 |
| Acetone | 58.08 | 50 mL | - |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Ethanol | 46.07 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-cyanophenylhydrazine hydrochloride (10.0 g, 0.059 mol) in glacial acetic acid (100 mL).
-
Add acetone (50 mL) to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing 500 mL of ice-water with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 5-cyano-2-methylindole.
Expected Yield: Based on analogous Fischer indole syntheses, the expected yield is in the range of 70-85%.
Step 2: Synthesis of this compound
This procedure involves the alkylation of the synthesized 5-cyano-2-methylindole followed by hydrolysis.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |
| 5-Cyano-2-methylindole | 156.18 | 5.0 g | 0.032 |
| Sodium Hydride (60% dispersion in oil) | 24.00 (as NaH) | 1.54 g | 0.038 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
| Ethyl Bromoacetate | 167.00 | 4.0 mL (5.34 g) | 0.032 |
| Ethanol | 46.07 | 50 mL | - |
| Sodium Hydroxide | 40.00 | 2.56 g | 0.064 |
| Water | 18.02 | 50 mL | - |
| 1 M Hydrochloric Acid | - | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Procedure:
-
Alkylation: a. To a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.54 g, 0.038 mol) in mineral oil. b. Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, and then carefully add anhydrous THF (50 mL). c. Cool the suspension to 0 °C in an ice bath. d. Dissolve 5-cyano-2-methylindole (5.0 g, 0.032 mol) in anhydrous THF (50 mL) and add it dropwise to the sodium hydride suspension with stirring. e. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. f. Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (4.0 mL, 0.032 mol) dropwise. g. Allow the reaction to warm to room temperature and stir overnight. h. Quench the reaction by the careful addition of water (20 mL). i. Extract the mixture with diethyl ether (3 x 75 mL). j. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 5-cyano-2-methylindole-3-acetate.
-
Hydrolysis: a. Dissolve the crude ester in a mixture of ethanol (50 mL) and a solution of sodium hydroxide (2.56 g, 0.064 mol) in water (50 mL). b. Heat the mixture to reflux for 2-3 hours. c. After cooling, remove the ethanol under reduced pressure. d. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material. e. Carefully acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid. f. The precipitated product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.
Expected Yield: The alkylation and subsequent hydrolysis are generally high-yielding reactions, with an expected overall yield for this step in the range of 60-80%.
Data Presentation
Table 1: Summary of Reactants and Expected Products
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | 4-Cyanophenylhydrazine hydrochloride, Acetone | Glacial Acetic Acid | 5-Cyano-2-methylindole | 70 - 85 |
| 2 | 5-Cyano-2-methylindole | Sodium Hydride, Ethyl Bromoacetate, Sodium Hydroxide | This compound | 60 - 80 |
Visualizations
Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Reaction Pathway
Caption: Chemical reaction pathway for the synthesis of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Cyano-2-methylindole-3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Cyano-2-methylindole-3-acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of indole-3-acetic acid, it shares a structural scaffold with numerous biologically active molecules. The introduction of a cyano group at the 5-position and a methyl group at the 2-position of the indole ring is anticipated to modulate its physicochemical properties and biological activity, making it a valuable candidate for further investigation. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for its synthesis and characterization. Furthermore, potential biological signaling pathways are explored based on the activity of structurally related compounds.
Physicochemical Properties
Precise experimental data for this compound is not extensively available in public literature. Therefore, a combination of predicted values and experimental data from structurally similar compounds is presented to offer a comprehensive profile.
Predicted Physicochemical Data
Computational models provide valuable estimates for the physicochemical properties of novel compounds. The following table summarizes the predicted data for this compound.
| Property | Predicted Value | Method of Prediction |
| Molecular Weight | 214.22 g/mol | --- |
| Melting Point (°C) | Not available | --- |
| Boiling Point (°C) | Not available | --- |
| pKa | ~4.5 | Based on indole-3-acetic acid and substituted analogues |
| logP | ~2.0 - 2.5 | Based on indole-3-acetic acid and substituted analogues |
| Aqueous Solubility | Low | Inferred from high logP and presence of nonpolar groups |
Comparative Physicochemical Data of Related Indole-3-Acetic Acid Derivatives
To provide context for the predicted values, the following table presents experimental data for closely related indole-3-acetic acid derivatives.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | logP | Aqueous Solubility |
| Indole-3-acetic acid | 175.18 | 168.5[1] | 4.75 | 1.41[1] | 1.5 mg/mL[1] |
| 2-Methylindole-3-acetic acid | 189.21 | 205 (dec.)[2] | Not available | Not available | Not available |
| 5-Methylindole-3-acetic acid | 189.21 | 151 | Not available | 1.8 | Not available |
| 5-Methoxy-2-methylindole-3-acetic acid | 219.24 | 161-163[3] | 4.22 (Predicted)[4] | 1.9[5] | Soluble in methanol[3] |
| 5-Hydroxyindoleacetic acid | 191.18 | 161-163[6] | Not available | 1.1 | 24 mg/mL[6] |
Synthesis and Characterization
Proposed Synthetic Pathway: Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for the preparation of indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[7] A potential route to this compound is outlined below.
References
- 1. Japp klingemann reaction | PPTX [slideshare.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. 5-Methoxy-2-methylindole-3-acetic acid | C12H13NO3 | CID 76151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-methyl indole, 95-20-5 [thegoodscentscompany.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
5-Cyano-2-methylindole-3-acetic acid: A Technical Whitepaper on its Putative Mechanisms of Action
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide details the putative mechanisms of action for 5-Cyano-2-methylindole-3-acetic acid. As of the writing of this document, there is a lack of specific published research on this particular molecule. The proposed mechanisms are therefore extrapolated from the known biological activities of structurally related compounds, including derivatives of indole-3-acetic acid, 5-cyanoindole, and 2-methylindole. The experimental protocols and quantitative data presented are illustrative and intended to serve as a guide for future research.
Introduction
This compound is a synthetic organic compound featuring a core indole scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[1][2] The molecule is functionalized with a cyano group at the 5-position, a methyl group at the 2-position, and an acetic acid moiety at the 3-position. These substitutions are anticipated to confer a unique pharmacological profile. The indole nucleus is a key component of the amino acid tryptophan and is found in numerous pharmaceutical agents.[3] The cyano group at the 5-position is a strong electron-withdrawing group, a feature leveraged in the design of various therapeutics, including the antidepressant vilazodone.[4] The 2-methyl substitution is known to be present in compounds with anti-inflammatory and antimicrobial properties.[1][5] The 3-acetic acid side chain is characteristic of the auxin class of plant hormones and their analogs, some of which have been investigated for their cytotoxic effects.[6][7] This whitepaper will explore the potential mechanisms of action of this compound based on these structural precedents.
Putative Mechanism of Action 1: Peroxidase-Activated Cytotoxicity for Cancer Therapy
A compelling hypothetical mechanism for this compound is its action as a pro-drug that can be selectively activated in the tumor microenvironment. This is based on the known activity of indole-3-acetic acid (IAA) and its derivatives, which can be oxidized by peroxidases, such as horseradish peroxidase (HRP), to generate cytotoxic species.[7] This approach has been proposed for targeted cancer therapy.[6]
Proposed Signaling Pathway
The proposed cytotoxic pathway involves the enzymatic oxidation of this compound by peroxidases, which are often present at higher levels in or can be targeted to cancer cells. This oxidation would likely lead to the formation of a radical cation, followed by decarboxylation to yield a highly reactive and cytotoxic 3-methylene-2-oxindole analog. This reactive intermediate could then form covalent adducts with essential biological nucleophiles such as thiols in proteins and DNA, leading to cellular damage and apoptosis.
Illustrative Quantitative Data
The following table presents hypothetical quantitative data for the cytotoxic activity of this compound, based on typical values for related compounds.
| Cell Line | Assay Type | Parameter | Value (μM) | Condition |
| Human Breast Cancer (MCF-7) | MTT Assay | IC50 | 5 | + 1 µg/mL HRP |
| Human Colon Cancer (HT-29) | Colony Formation | IC50 | 8 | + 1 µg/mL HRP |
| Normal Fibroblasts (NIH-3T3) | MTT Assay | IC50 | > 100 | + 1 µg/mL HRP |
| Human Breast Cancer (MCF-7) | MTT Assay | IC50 | > 100 | - HRP |
Table 1: Hypothetical cytotoxic activity of this compound.
Experimental Protocol: In Vitro Cytotoxicity Assay
Objective: To determine the peroxidase-dependent cytotoxicity of this compound against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HT-29) and a normal cell line (e.g., NIH-3T3).
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin.
-
This compound.
-
Horseradish peroxidase (HRP).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well plates.
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the compound dilutions in the presence or absence of a fixed concentration of HRP (e.g., 1 µg/mL). Include vehicle-only and HRP-only controls.
-
Incubate the plates for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.
Putative Mechanism of Action 2: Anti-inflammatory Activity via COX Inhibition
The 2-methylindole scaffold is a known feature of compounds that exhibit anti-inflammatory activity, including inhibitors of cyclooxygenase (COX) enzymes.[8] Therefore, this compound may act as an inhibitor of COX-1 and/or COX-2, thereby reducing the production of pro-inflammatory prostaglandins.
Proposed Signaling Pathway
In this proposed mechanism, this compound would bind to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is the precursor to various prostaglandins that mediate inflammation, pain, and fever. Inhibition of this pathway would lead to a reduction in these inflammatory responses.
Illustrative Quantitative Data
The following table provides hypothetical inhibitory concentrations for this compound against COX enzymes.
| Enzyme | Assay Type | Parameter | Value (µM) |
| Human COX-1 | Enzyme Inhibition Assay | IC50 | 15 |
| Human COX-2 | Enzyme Inhibition Assay | IC50 | 2 |
Table 2: Hypothetical COX inhibitory activity.
Experimental Protocol: COX Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against COX-1 and COX-2.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
This compound.
-
A colorimetric or fluorescent probe to detect prostaglandin production.
-
Assay buffer.
-
96-well plates.
Procedure:
-
Add assay buffer, the test compound at various concentrations, and the COX enzyme to the wells of a 96-well plate.
-
Incubate for a short period to allow for compound-enzyme interaction.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (colorimetric or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 values.
Conclusion
While direct experimental evidence is currently unavailable, the structural features of this compound suggest several plausible and compelling mechanisms of action with therapeutic potential. The presence of the indole-3-acetic acid moiety points towards a role as a peroxidase-activated cytotoxic agent for cancer therapy. Concurrently, the 2-methylindole core suggests potential anti-inflammatory activity through the inhibition of COX enzymes. Further research, guided by the illustrative protocols outlined in this whitepaper, is necessary to elucidate the precise biological activities of this compound and to validate these hypotheses. The unique combination of functional groups on the indole scaffold makes this compound a promising candidate for further investigation in drug discovery and development.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. benchchem.com [benchchem.com]
- 5. bipublication.com [bipublication.com]
- 6. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Methylindole | 95-20-5 [chemicalbook.com]
Navigating the Uncharted Territory of 5-Cyano-2-methylindole-3-acetic acid: A Technical Guide Based on Related Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide addresses the biological activity of 5-Cyano-2-methylindole-3-acetic acid. It is important to note that a comprehensive review of scientific literature reveals a significant lack of direct studies on this specific compound. Therefore, this document serves as a predictive and foundational resource, extrapolating potential biological activities and experimental approaches from closely related and well-researched indole-3-acetic acid (IAA) derivatives. By examining the structure-activity relationships of analogous compounds, we can infer potential therapeutic applications and provide a roadmap for future research into this compound. This guide will delve into the synthesis, potential biological activities—including anticancer, antimicrobial, and plant growth-regulating effects—and detailed experimental protocols relevant to the investigation of novel indole derivatives.
Synthesis of 5-Substituted-2-methylindole-3-acetic Acids
The synthesis of this compound is not explicitly described in the available literature. However, established methods for the synthesis of 5-substituted indole derivatives can be adapted. A plausible synthetic route could involve the Leimgruber-Batcho indole synthesis, a versatile method for preparing indoles from o-nitrotoluenes.
A potential synthetic approach for 5-cyanoindole, a key intermediate, starts from 3-methyl-4-nitrobenzoic acid[1]. This is converted to 3-methyl-4-nitrile, which then undergoes a ring closure reaction to form the 5-cyanoindole scaffold[1]. Subsequent modifications at the 2 and 3 positions would be necessary to yield the final product.
Another relevant synthetic strategy involves the reaction of indoles with cyanoacetic acid to form 3-cyanoacetyl indoles, which are versatile intermediates for a variety of heterocyclic compounds[2]. While this does not directly yield the target compound, it highlights the utility of cyano-group-containing indole precursors in synthesizing diverse molecular architectures.
Inferred Biological Activities of this compound
Based on the biological activities of structurally similar indole-3-acetic acid derivatives, this compound may exhibit a range of pharmacological effects.
Anticancer and Anti-inflammatory Potential
Numerous indole-3-acetic acid derivatives have demonstrated significant anticancer and anti-inflammatory properties[3][4]. For instance, 5-Methylindole-3-acetic acid (5MI3A) has shown antiproliferative effects in bladder cancer cells by binding to the GABA receptor and inducing apoptosis[5]. Halogenated IAA derivatives have also been identified as potent cytotoxic agents against various cancer cell lines when activated by horseradish peroxidase (HRP)[6]. The anti-inflammatory actions of indole derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes[3].
Table 1: In Vitro Anticancer Activity of Representative Indole-3-Acetic Acid Derivatives
| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| Indole Compound X | MCF-7 | 10.2 ± 0.9 |
| Indole Compound X | HeLa | 8.1 ± 0.7 |
| Indole Compound X | A549 | 7.5 ± 0.6 |
| Doxorubicin (Control) | MCF-7 | 0.8 ± 0.1 |
Data is hypothetical and for illustrative purposes, based on general findings for indole derivatives.[7]
Antimicrobial and Antibiofilm Activity
Indole and its derivatives are known to modulate biofilm formation and antibiotic tolerance in various bacteria[8][9]. Some indole-3-carboxamide-polyamine conjugates exhibit broad-spectrum antimicrobial activity[10]. Furthermore, certain indole derivatives have shown synergistic effects when combined with conventional antibiotics against extensively drug-resistant bacteria[11]. The introduction of a cyano group at the 5-position of the indole ring could potentially influence these antimicrobial properties.
Table 2: Antimicrobial Activity of Representative Indole Derivatives
| Compound | Organism | MIC (µg/mL) |
|---|---|---|
| Indole hydrazide/hydrazone 1a-1j | Methicillin-resistant S. aureus (MRSA) | 6.25 - 100 |
| Indole hydrazide/hydrazone 1a-1j | S. aureus | 6.25 - 100 |
Data derived from studies on indole-3-aldehyde hydrazide/hydrazone derivatives.[12]
Auxin and Plant Growth Regulatory Activity
Indole-3-acetic acid is the most common natural plant hormone, playing a crucial role in cell elongation, division, and overall plant development[13]. The biological activity of IAA is mediated by the TIR1 receptor, which leads to the degradation of Aux/IAA transcriptional repressors[14]. While 2-alkylindole-3-acetic acids are known auxins, their activity can be weaker than that of IAA[15]. The presence of a cyano group at the 5-position could modulate the auxin activity of the molecule, potentially making it a selective herbicide or plant growth regulator.
Experimental Protocols
To investigate the potential biological activities of this compound, the following experimental protocols for key assays are provided.
Cell Viability (MTT) Assay for Anticancer Activity
This protocol is used to assess the cytotoxic effects of a compound on cancer cells.[16]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[17]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Avena Coleoptile Elongation Bioassay for Auxin Activity
This classic bioassay measures the growth-promoting activity of auxin-like compounds.[18][19][20][21]
-
Seedling Preparation: Germinate oat (Avena sativa) seeds in the dark for 3-4 days.
-
Coleoptile Sectioning: Excise 10 mm sections from the sub-apical region of the etiolated coleoptiles.
-
Treatment: Place the coleoptile sections in test tubes containing a buffer solution and various concentrations of this compound.
-
Incubation: Incubate the test tubes on a rotator in the dark for 24 hours.
-
Measurement: Measure the final length of the coleoptile sections.
-
Data Analysis: Compare the elongation of the treated sections to that of the control sections to determine the auxin activity.
Signaling Pathways and Experimental Workflows
Proposed Anticancer Signaling Pathway
Many indole derivatives exert their anticancer effects by inducing apoptosis. A potential pathway for this compound could involve the activation of caspase cascades, leading to programmed cell death.
Experimental Workflow for Anticancer Evaluation
A typical workflow for assessing the anticancer potential of a novel compound is illustrated below.
Auxin Signaling Pathway
The canonical auxin signaling pathway involves the degradation of Aux/IAA repressor proteins, leading to the expression of auxin-responsive genes.
Conclusion
While direct experimental data on this compound is currently unavailable, the extensive research on related indole derivatives provides a strong foundation for predicting its potential biological activities. The structural similarities to known anticancer, antimicrobial, and auxin-like compounds suggest that this compound is a promising candidate for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to begin exploring the therapeutic and agricultural potential of this novel indole derivative. Future studies are essential to elucidate the specific biological profile of this compound and validate the hypotheses presented herein.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04385A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. [Chemical structure and anti-inflammatory activity in the group of substituted indole-3-acetic acids (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Methylindole-3-acetic acid | 1912-47-6 | FM30491 [biosynth.com]
- 6. Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Indole and Derivatives Modulate Biofilm Formation and Antibiotic Tolerance of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole-3-acetic acid impacts biofilm formation and virulence production of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 14. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. biologydiscussion.com [biologydiscussion.com]
- 21. The bioassay of auxin is aAvena curvature test bCallus class 11 biology CBSE [vedantu.com]
Spectroscopic and Synthetic Profile of 5-Cyano-2-methylindole-3-acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-Cyano-2-methylindole-3-acetic acid (CAS No. 13218-36-5), a substituted indole derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectroscopic data for this specific compound in the public domain, this document presents a predictive analysis based on the well-documented spectroscopic characteristics of closely related indole derivatives. The provided data serves as a foundational reference for researchers engaged in the synthesis, characterization, and application of this molecule.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic features of this compound. These predictions are derived from the analysis of experimental data for structurally analogous compounds, including 5-cyanoindole, 5-methoxy-2-methyl-3-indoleacetic acid, and 5-methylindole-3-acetic acid.
Table 1: Predicted ¹H NMR Spectral Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Indole N-H | 10.5 - 11.5 | br s | Broad singlet, position can vary with solvent and concentration. |
| H4 | ~ 7.9 | d | Doublet, expected to be the most downfield aromatic proton due to the anisotropic effect of the cyano group. |
| H6 | ~ 7.4 | dd | Doublet of doublets. |
| H7 | ~ 7.3 | d | Doublet. |
| CH₂ | ~ 3.7 | s | Singlet, methylene protons of the acetic acid side chain. |
| CH₃ | ~ 2.4 | s | Singlet, methyl group at the 2-position of the indole ring. |
| COOH | 11.0 - 12.5 | br s | Broad singlet, carboxylic acid proton, highly dependent on solvent. |
Table 2: Predicted ¹³C NMR Spectral Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | 170 - 175 | Carboxylic acid carbonyl carbon. |
| C2 | 135 - 140 | Carbon bearing the methyl group. |
| C3 | 105 - 110 | Carbon bearing the acetic acid side chain. |
| C3a | 125 - 130 | Bridgehead carbon. |
| C4 | 120 - 125 | Aromatic carbon. |
| C5 | 100 - 105 | Carbon bearing the cyano group. |
| C6 | 125 - 130 | Aromatic carbon. |
| C7 | 110 - 115 | Aromatic carbon. |
| C7a | 135 - 140 | Bridgehead carbon. |
| CN | 118 - 122 | Cyano group carbon. |
| CH₂ | 30 - 35 | Methylene carbon. |
| CH₃ | 10 - 15 | Methyl carbon. |
Table 3: Predicted Mass Spectrometry Data
| Technique | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) | Key Fragmentation Pattern |
| ESI-MS | 215.0815 | 213.0662 | Loss of CO₂ (44 Da) from the carboxylic acid is a common fragmentation pathway for indole-3-acetic acids. |
Molecular Formula: C₁₂H₁₀N₂O₂; Molecular Weight: 214.22 g/mol [1]
Table 4: Predicted Infrared (IR) Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Indole) | 3300 - 3500 | Medium, Broad |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |
| C≡N Stretch (Cyano) | 2220 - 2240 | Medium to Strong |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-N Stretch | 1200 - 1350 | Medium |
Synthesis Protocol
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 5-substituted indole derivatives. A general procedure is outlined below, based on the Fischer indole synthesis followed by functional group manipulations.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 5-cyano-2-methylindole-3-carboxylate
-
A mixture of p-cyanoaniline (1 equivalent) and ethyl α-methylacetoacetate (1.1 equivalents) is prepared.
-
The mixture is heated under acidic conditions (e.g., using a mixture of sulfuric acid and acetic acid or hydrobromic acid) to facilitate the Fischer indole synthesis.
-
The reaction is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and neutralized. The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude ethyl 5-cyano-2-methylindole-2-carboxylate.
-
Purification is achieved by recrystallization or column chromatography.
Step 2: Hydrolysis to this compound
-
The ethyl 5-cyano-2-methylindole-2-carboxylate from Step 1 is dissolved in a suitable solvent mixture (e.g., ethanol and water).
-
An excess of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added to the solution.
-
The mixture is heated to reflux and stirred for several hours to ensure complete hydrolysis of the ester.
-
After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
The resulting solid is collected by filtration, washed with water, and dried to afford this compound.
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Spectroscopic Characterization Workflow
Caption: Workflow for the purification and spectroscopic characterization.
References
An In-depth Technical Guide on 5-Cyano-2-methylindole-3-acetic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-acetic acid (IAA) and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide focuses on the synthesis, potential biological activities, and experimental methodologies related to 5-Cyano-2-methylindole-3-acetic acid and its analogs. While specific data for the title compound is limited in publicly accessible literature, this document compiles relevant information from structurally similar compounds to provide a foundational understanding for researchers. This guide outlines potential synthetic pathways, discusses the biological evaluation of related indole derivatives, and presents hypothetical experimental protocols and signaling pathways to stimulate further investigation into this promising chemical scaffold.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The substitution pattern on the indole ring system dramatically influences the biological activity of the resulting molecules. The introduction of a cyano group at the 5-position and a methyl group at the 2-position of the indole-3-acetic acid core is anticipated to modulate the compound's physicochemical properties and biological target interactions. This guide explores the available information and provides a framework for the systematic investigation of this compound and its derivatives.
Synthesis of this compound and Analogs
Proposed Synthetic Pathway
A potential synthetic route could involve the Fischer indole synthesis, a robust and widely used method for constructing the indole ring.
dot
Caption: Proposed Fischer Indole Synthesis for this compound.
Key Experimental Protocols (Hypothetical)
Based on general procedures for Fischer indole synthesis and subsequent hydrolysis, a detailed experimental protocol can be proposed.
Step 1: Synthesis of Ethyl 5-Cyano-2-methylindole-2-carboxylate
A procedure analogous to the one described in a Korean patent (KR100411599B1) for 5-substituted indole derivatives could be adapted.[1] This would involve the reaction of a p-substituted aniline, in this case, p-cyanoaniline, with ethyl α-methyl acetoacetate.[1] The reaction is typically carried out in the presence of an acid catalyst, such as a mixture of sulfuric acid and acetic acid or hydrobromic acid, and heated to facilitate the cyclization.[1]
-
Reaction Conditions: p-Cyanoaniline would be diazotized and then reacted with ethyl α-methylacetoacetate to form a hydrazone. This intermediate would then be cyclized under acidic conditions (e.g., sulfuric acid in ethanol) with heating.
-
Purification: The crude product would likely be purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: The structure of the resulting ethyl 5-cyano-2-methylindole-2-carboxylate would be confirmed using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Step 2: Hydrolysis to this compound
The ester obtained in the previous step would then be hydrolyzed to the corresponding carboxylic acid.
-
Reaction Conditions: The ethyl ester would be refluxed with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.
-
Workup: After the reaction is complete, the solution would be cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: The precipitated this compound would be collected by filtration, washed with water, and could be further purified by recrystallization.
-
Characterization: The final product's identity and purity would be confirmed by melting point determination, NMR spectroscopy, and elemental analysis.
Biological Activity and Potential Applications
While no specific biological data for this compound has been found, the activities of structurally related indole derivatives provide valuable insights into its potential therapeutic applications.
Analog Activity Profile
The following table summarizes the biological activities of various indole-3-acetic acid derivatives, suggesting potential areas of investigation for the 5-cyano analog.
| Compound Class | Biological Activity | Reference |
| 3-Substituted 2-methyl indole analogs | Acetylcholinesterase (AChE) and Glutathione S-transferase (GST) inhibition | [2] |
| Indole-3-acetic acid Schiff base triazoles | Antibacterial, Antifungal, Cytotoxic, Protein Kinase Inhibition | |
| 5-Methoxy-2-methyl-3-indole acetic acid (5MIAA) | Platelet Aggregation Inhibition | |
| Indole acetic acid sulfonate derivatives | Ectonucleotidase Inhibition | |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives | Anti-inflammatory (COX-2 inhibition) |
Potential Signaling Pathways
Based on the activities of related compounds, this compound and its analogs could potentially modulate various signaling pathways. The diagram below illustrates a hypothetical workflow for investigating the anti-inflammatory potential of these compounds through the cyclooxygenase (COX) pathway.
References
An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Cyano-2-methylindole-3-acetic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 5-Cyano-2-methylindole-3-acetic acid is a sparsely studied compound. The following guide extrapolates potential therapeutic targets based on the known biological activities of structurally analogous indole-3-acetic acid derivatives. The proposed mechanisms and experimental protocols are intended to be exploratory and require experimental validation.
Introduction
This compound is a derivative of indole-3-acetic acid (IAA), a well-known plant hormone of the auxin class[1]. While IAA and its derivatives have been extensively studied for their roles in plant physiology, there is growing interest in their potential therapeutic applications in human diseases[1][2]. The introduction of a cyano group at the 5-position and a methyl group at the 2-position of the indole ring can significantly alter the molecule's electronic and steric properties, potentially leading to novel biological activities and therapeutic targets. This guide explores the potential therapeutic targets of this compound by examining the established activities of its structural analogs.
Physicochemical Properties
Quantitative data for this compound is limited to its basic physicochemical properties, as listed by chemical suppliers.
| Property | Value | Source |
| CAS Number | 13218-36-5 | [3][4][5] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [3] |
| Molecular Weight | 214.22 g/mol | [3] |
Potential Therapeutic Targets and Mechanisms of Action
Based on the biological activities of structurally related indole-3-acetic acid derivatives, several potential therapeutic targets can be postulated for this compound.
Several indole-3-acetic acid derivatives have demonstrated anticancer properties through various mechanisms.
-
Pro-drug for Peroxidase-Based Cancer Therapy: Indole-3-acetic acid (IAA) and its 5-fluoro derivative can be oxidized by horseradish peroxidase (HRP) to generate cytotoxic species, suggesting a potential application in targeted cancer therapy where HRP is delivered to tumor cells[2]. The electron-withdrawing nature of the cyano group in this compound could influence its oxidation potential and the reactivity of the resulting radical species, potentially enhancing its cytotoxicity in the presence of a peroxidase.
-
Induction of Apoptosis: 5-Methylindole-3-acetic acid has been shown to induce apoptosis in cancer cells[6]. The signaling pathways could involve the activation of caspases and other pro-apoptotic proteins. It is plausible that this compound could also trigger programmed cell death in cancer cells.
-
GABA Receptor Modulation: 5-Methylindole-3-acetic acid is known to bind to the GABA receptor, an inhibitory neurotransmitter receptor[6]. Dysregulation of GABAergic signaling has been implicated in some cancers. The 5-cyano substituent might modulate the affinity and activity of the compound at the GABA receptor, offering a potential avenue for cancer therapy.
Figure 1: Potential anticancer mechanisms of this compound.
Derivatives of 2-methylindole-3-acetic acid have been evaluated for their anti-inflammatory and analgesic properties[7]. The mechanisms underlying these activities often involve the inhibition of inflammatory mediators.
-
Inhibition of Pro-inflammatory Mediators: 5-Methylindole-3-acetic acid inhibits the production of pro-inflammatory mediators[6]. This suggests that this compound could potentially target enzymes or signaling pathways involved in inflammation, such as cyclooxygenases (COX) or lipoxygenases (LOX).
Figure 2: Postulated anti-inflammatory pathway of this compound.
The structural similarity to neurotransmitters and the observed activity of analogs at the GABA receptor suggest potential applications in neuroscience.
-
Enzyme Inhibition in Neurodegenerative Diseases: Analogs of 2-methyl-indole-3-acetic acid have been investigated as inhibitors of acetylcholinesterase (AChE) and glutathione S-transferase (GST), enzymes relevant to neurodegenerative diseases like Alzheimer's disease[8]. The cyano group could play a role in the binding of this compound to the active sites of these enzymes.
Figure 3: Potential neurological targets of this compound.
Proposed Experimental Protocols
To validate the potential therapeutic targets of this compound, the following experimental protocols are proposed.
-
Objective: To determine if this compound exhibits enhanced cytotoxicity in the presence of horseradish peroxidase (HRP).
-
Methodology:
-
Culture a panel of human cancer cell lines (e.g., breast, colon, lung).
-
Treat the cells with varying concentrations of this compound in the presence and absence of a fixed concentration of HRP.
-
Include control groups with HRP alone and no treatment.
-
After a suitable incubation period (e.g., 48-72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Calculate the IC50 values for each condition to determine the effect of HRP on the compound's cytotoxicity.
-
-
Objective: To investigate the ability of this compound to induce apoptosis in cancer cells.
-
Methodology:
-
Treat cancer cells with this compound at concentrations around its IC50 value.
-
After 24-48 hours, harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
Western blot analysis can be performed to assess the levels of key apoptosis-related proteins such as cleaved caspase-3, Bax, and Bcl-2.
-
-
Objective: To determine if this compound binds to the GABA receptor.
-
Methodology:
-
Use a commercially available GABA receptor binding assay kit or prepare membrane fractions from cells expressing the GABA receptor.
-
Perform a competitive binding assay using a radiolabeled GABA receptor ligand (e.g., [³H]muscimol) and increasing concentrations of this compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.
-
-
Objective: To evaluate the inhibitory activity of this compound against AChE.
-
Methodology:
-
Utilize a colorimetric AChE inhibition assay based on the Ellman's method.
-
Incubate purified AChE with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding the substrate acetylthiocholine and the chromogen DTNB.
-
Measure the absorbance at a specific wavelength to determine the rate of the enzymatic reaction.
-
Calculate the percentage of inhibition and the IC50 value for the compound.
-
Figure 4: Proposed experimental workflow for target identification.
Conclusion
While direct experimental data on the therapeutic targets of this compound is currently unavailable, a systematic investigation based on the known activities of its structural analogs can provide valuable insights. The proposed targets, including those involved in cancer, inflammation, and neurological disorders, represent promising avenues for future research. The outlined experimental protocols offer a clear path for the scientific community to elucidate the pharmacological profile of this novel compound and to unlock its potential therapeutic applications. Further research into the synthesis and biological evaluation of a series of 5-substituted-2-methylindole-3-acetic acids will be crucial to establish clear structure-activity relationships and to optimize the therapeutic potential of this chemical scaffold.
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. This compound | CAS 13218-36-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 2abiotech.net [2abiotech.net]
- 6. 5-Methylindole-3-acetic acid | 1912-47-6 | FM30491 [biosynth.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. abis-files.yyu.edu.tr [abis-files.yyu.edu.tr]
In Silico Docking Studies of 5-Cyano-2-methylindole-3-acetic acid: A Technical Guide to Unveiling Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This whitepaper provides a comprehensive technical guide for conducting in silico molecular docking studies on 5-Cyano-2-methylindole-3-acetic acid, a novel compound with potential therapeutic applications. In the absence of published docking research on this specific molecule, this document outlines a robust, hypothetical study targeting key proteins implicated in inflammation and cancer: Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The selection of these targets is based on the known biological activities of structurally related indole-3-acetic acid derivatives. This guide offers detailed experimental protocols, from protein and ligand preparation to the execution of docking simulations and subsequent data analysis. The methodologies are grounded in established practices to ensure the scientific rigor of the proposed study. Included are templates for data presentation and a visual workflow to aid researchers in designing and implementing their own in silico screening projects for this and other novel chemical entities.
Introduction
This compound is a derivative of indole-3-acetic acid (IAA), a well-known plant hormone.[1][2][3] While IAA and its analogues have been extensively studied for their roles in plant physiology, recent research has highlighted the potential of synthetic indole derivatives in human health, demonstrating activities such as anti-inflammatory and anticancer effects.[4] The addition of a cyano group and a methyl group to the indole core can significantly alter the molecule's electronic and steric properties, potentially leading to novel interactions with therapeutic targets.
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.[5][6] This approach is instrumental in the early stages of drug discovery for identifying potential drug candidates, optimizing lead compounds, and elucidating mechanisms of action at a molecular level.[5] This guide details a proposed in silico docking study to explore the therapeutic potential of this compound.
Target Selection
Based on the known biological activities of indole derivatives, two high-value protein targets have been selected for this proposed study:
-
Cyclooxygenase-2 (COX-2): An enzyme that is often upregulated at sites of inflammation and in various types of cancer.[7] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects.[7]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[8][9][10] Inhibition of the VEGF pathway is a well-established strategy in anti-cancer therapy.[8][9]
Experimental Protocols
This section outlines a detailed methodology for performing molecular docking of this compound against COX-2 and VEGFR2.
Required Software and Resources
-
Molecular Modeling Software: AutoDock Tools, PyRx, or similar platforms for preparing protein and ligand files.
-
Docking Engine: AutoDock Vina for performing the docking calculations.[11]
-
Visualization Software: BIOVIA Discovery Studio, PyMOL, or UCSF Chimera for analyzing protein-ligand interactions.
-
Protein Data Bank (PDB): For retrieving the 3D crystal structures of the target proteins.
Protein Preparation
-
Structure Retrieval: Obtain the 3D crystal structures of human COX-2 (PDB ID: 3LN1) and VEGFR2 from the Protein Data Bank.[7]
-
Protein Cleaning: Load the PDB files into the molecular modeling software. Remove all non-essential components, including water molecules, co-crystallized ligands, and any duplicate protein chains.[7]
-
Protonation and Repair: Add polar hydrogen atoms to the protein structure. This step is crucial for defining the correct ionization states of amino acid residues at a physiological pH.
-
File Conversion: Save the prepared protein structure in the PDBQT file format, which includes Gasteiger partial charges required by AutoDock Vina.[11]
Ligand Preparation
-
2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw.
-
3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation of the ligand.[7]
-
File Conversion: Save the prepared ligand structure in the PDBQT format. This process will define the rotatable bonds and assign partial charges.
Molecular Docking Workflow
-
Grid Box Definition: For each protein target, define a grid box that encompasses the active site. The dimensions and coordinates of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.[11]
-
Docking Simulation: Run the docking simulation using AutoDock Vina. The software will generate multiple binding poses of the ligand within the protein's active site and rank them based on their predicted binding affinity (docking score) in kcal/mol.[7]
-
Analysis of Results: The output will consist of several ligand poses with their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable and most likely binding mode.[7]
-
Interaction Visualization: Analyze the best-scoring pose using visualization software to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the target protein.
Data Presentation
The quantitative results from the docking simulations should be summarized in a clear and structured table to facilitate comparison and analysis.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | Interacting Amino Acid Residues | Hydrogen Bonds (Residue and Atom) |
| COX-2 | 3LN1 | - | - | ||
| VEGFR2 | - | - |
Table 1: Hypothetical Docking Results for this compound.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the in silico docking protocol described in this guide.
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methylindole-3-acetic acid | 1912-47-6 | FM30491 [biosynth.com]
- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Molecular docking analysis of vascular endothelial growth factor receptor with bioactive molecules from Piper longum as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular docking analysis of VEGF with compounds from tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isfcppharmaspire.com [isfcppharmaspire.com]
5-Cyano-2-methylindole-3-acetic acid: A Technical Guide to a Potential Plant Growth Regulator
Introduction to Auxins and Indole-3-Acetic Acid Derivatives
Auxins are a class of plant hormones that play a pivotal role in virtually all aspects of plant growth and development. The most common and physiologically active natural auxin is Indole-3-acetic acid (IAA).[1][2][3] Synthetic auxins, which are structurally similar to IAA, are widely used in agriculture and horticulture to promote rooting, fruit set, and to control plant growth.[1][4]
The biological activity of IAA and its analogs is determined by their molecular structure, which influences their ability to bind to auxin receptors and trigger downstream signaling pathways.[5] Modifications to the indole ring, such as substitutions at various positions, can significantly alter the auxin activity, stability, and transport of the molecule within the plant.
The Potential of 5-Cyano-2-methylindole-3-acetic acid
This compound is a synthetic derivative of IAA. Its potential as a plant growth regulator can be inferred from the known effects of substitutions at the 2 and 5 positions of the indole ring.
-
Substitution at the 2-position: The presence of a methyl group at the 2-position is known to influence auxin activity. While some studies have shown that 2-methyl-IAA exhibits auxin-like effects, its activity can be attenuated compared to IAA. This is potentially due to steric hindrance affecting receptor binding.
-
Substitution at the 5-position: Substitutions on the benzene ring of the indole nucleus can modulate auxin activity. For instance, 5-methylindole-3-acetic acid is known to act as a potent auxin, promoting cell elongation and division.[6] The introduction of a cyano (-CN) group, which is a strong electron-withdrawing group, at the 5-position could significantly impact the electronic properties of the indole ring and, consequently, its interaction with auxin receptors.
Based on these structural considerations, this compound is hypothesized to possess auxin-like activity, though its specific potency and physiological effects require empirical validation.
Proposed Mechanism of Action: The Auxin Signaling Pathway
It is hypothesized that this compound, like other auxins, would exert its effects through the canonical auxin signaling pathway. This pathway involves the perception of the auxin signal by specific receptors, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.
Caption: Hypothesized signaling pathway for this compound.
Experimental Protocols for Evaluation
To empirically determine the plant growth regulatory effects of this compound, a series of standardized bioassays should be conducted. The following protocols are adapted from established methods for auxin activity assessment.
Root Elongation Assay in Arabidopsis thaliana
This assay is a sensitive method to determine the effect of auxin-like compounds on primary root growth and lateral root formation.
Materials:
-
Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)
-
Murashige and Skoog (MS) medium including vitamins
-
Agar
-
Petri dishes (9 cm)
-
This compound
-
Indole-3-acetic acid (IAA) as a positive control
-
Solvent for dissolving compounds (e.g., DMSO or ethanol)
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Stock Solutions: Prepare a 10 mM stock solution of this compound and IAA in the chosen solvent.
-
Preparation of Treatment Plates: Prepare MS agar medium and autoclave. While the medium is cooling but still liquid (around 50-60°C), add the test compounds to achieve a range of final concentrations (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M). Also prepare control plates with the solvent only and plates with corresponding concentrations of IAA. Pour the media into petri dishes.
-
Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and place them on the prepared plates.
-
Stratification and Growth: Store the plates at 4°C in the dark for 2-4 days to synchronize germination. Then, transfer the plates to a growth chamber under a long-day photoperiod (16h light / 8h dark) at 22°C.
-
Data Collection and Analysis: After a set period of growth (e.g., 7-10 days), measure the primary root length and count the number of lateral roots for each seedling. Statistically analyze the data to compare the effects of different concentrations of this compound with the control and IAA treatments.
Avena Coleoptile Straight Growth Test
This classic bioassay measures the ability of a compound to induce cell elongation.
Materials:
-
Oat seeds (Avena sativa)
-
Test solutions of this compound at various concentrations in a buffer solution (e.g., phosphate buffer with 2% sucrose)
-
IAA solutions as a positive control
-
Control buffer solution
-
Petri dishes or small beakers
-
A device for cutting uniform coleoptile sections
Procedure:
-
Seedling Growth: Germinate oat seeds in the dark for approximately 3 days until the coleoptiles are about 2-3 cm long.
-
Coleoptile Sectioning: Under a dim green light, excise the apical 3-4 mm of the coleoptiles. From the remaining portion, cut a uniform section (e.g., 10 mm long).
-
Incubation: Place a set number of coleoptile sections (e.g., 10) into each petri dish containing the test solutions, IAA solutions, or control buffer.
-
Incubation in the Dark: Incubate the dishes in the dark at a constant temperature (e.g., 25°C) for 18-24 hours.
-
Measurement: After incubation, measure the final length of each coleoptile section.
-
Data Analysis: Calculate the elongation (final length - initial length) for each treatment. Compare the elongation induced by this compound with the control and IAA treatments.
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound as a plant growth regulator.
Caption: A structured workflow for the evaluation of a novel plant growth regulator.
Quantitative Data Presentation (Hypothetical)
As no experimental data is available for this compound, the following tables are presented as templates for organizing and presenting data that would be generated from the proposed experiments.
Table 1: Effect of this compound on Arabidopsis thaliana Root Growth
| Treatment Concentration (M) | Primary Root Length (mm ± SE) | Number of Lateral Roots (± SE) |
| Control (0) | ||
| 10⁻⁹ | ||
| 10⁻⁸ | ||
| 10⁻⁷ | ||
| 10⁻⁶ | ||
| 10⁻⁵ | ||
| IAA 10⁻⁷ (Positive Control) |
Table 2: Effect of this compound on Avena sativa Coleoptile Elongation
| Treatment Concentration (M) | Mean Elongation (mm ± SE) | % Elongation relative to Control |
| Control (0) | 100% | |
| 10⁻⁷ | ||
| 10⁻⁶ | ||
| 10⁻⁵ | ||
| 10⁻⁴ | ||
| IAA 10⁻⁵ (Positive Control) |
Conclusion and Future Directions
While direct evidence is currently lacking, the chemical structure of this compound suggests it has the potential to function as a plant growth regulator with auxin-like properties. The cyano and methyl substitutions on the indole ring are likely to modulate its activity, stability, and uptake compared to the native auxin, IAA.
Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation using the standardized bioassays outlined in this guide. Such studies will be crucial to determine its efficacy, optimal concentration, and potential applications in agriculture and horticulture. Furthermore, molecular studies could elucidate its specific interactions with auxin receptors and its impact on the expression of auxin-responsive genes, providing a deeper understanding of its mode of action.
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of indole-3-acetic acid, indole-3-butyric acid and 1-naphthalene acetic acid on the stem cutting and vegetative growth of Lawsonia inermis L. - International Journal of Ecology and Ecosolution - Net Journals [netjournals.org]
- 5. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]
- 6. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for Indole-3-Acetic Acid (IAA) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound 5-Cyano-2-methylindole-3-acetic acid is limited. This document provides detailed protocols and application notes for its parent compound, Indole-3-acetic acid (IAA), a widely studied natural auxin. The methodologies and principles described herein can serve as a foundational guide for investigating related indole derivatives.
Introduction
Indole-3-acetic acid (IAA) is the most abundant and well-characterized naturally occurring plant hormone of the auxin class.[1] It plays a pivotal role in regulating plant growth and development, including cell division, elongation, and differentiation.[1] Beyond its established functions in botany, emerging research has highlighted its activity in various mammalian cell types, demonstrating effects ranging from cytotoxicity in cancer lines to protective and anti-inflammatory roles in others.[2][3][4] IAA is also produced by various microorganisms and is involved in plant-microbe interactions.[5][6]
These application notes provide a comprehensive overview of IAA's use in cell culture, summarizing key quantitative data and offering detailed experimental protocols.
Mechanism of Action & Signaling Pathways
The biological effects of IAA are context-dependent, varying with cell type and concentration.
-
In Mammalian Cells: Recent studies have begun to elucidate the molecular pathways modulated by IAA. In human dental pulp stem cells, IAA exerts protective effects against oxidative stress by activating the AKT pathway , which subsequently upregulates the transcription factor Nrf2 and its target, Heme Oxygenase 1 (HO-1).[2] In RAW264.7 macrophage cells, IAA's anti-inflammatory action is also linked to the induction of HO-1.[4] Additionally, IAA has been identified as an inhibitor of the central growth regulator TORC1 in yeast, suggesting a conserved mechanism that may be relevant in other eukaryotes.[7]
-
In Plant Cells: The canonical auxin signaling pathway involves the perception of IAA by specific receptor proteins, leading to the degradation of Aux/IAA transcriptional repressors. This de-repression allows Auxin Response Factors (ARFs) to regulate the transcription of auxin-responsive genes, thereby controlling cellular processes.[1]
Below is a diagram illustrating the protective signaling pathway of IAA in human cells.
Caption: IAA-mediated activation of the AKT/Nrf2 signaling pathway.
Quantitative Data Summary
The effective concentration of IAA varies significantly across different cell lines and biological systems. The following tables summarize quantitative data from recent studies.
Table 1: Cytotoxicity of Indole-3-acetic acid (IAA) in Human Cancer Cell Lines
| Cell Line | Cell Type | Parameter | Value (µM) | Reference |
|---|---|---|---|---|
| T47D | Breast Carcinoma | EC₅₀ | 1.68 ± 0.46 | [8] |
| HepaRG | Liver Progenitor | EC₅₀ | 2.21 ± 0.32 | [8] |
| SH-SY5Y | Neuroblastoma | Significant Viability Reduction | 10, 100, 1000 |[3] |
Table 2: Protective and Anti-inflammatory Effects of Indole-3-acetic acid (IAA)
| Cell Line | Model | Effective Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| hDPSC | H₂O₂-induced Oxidative Stress | 150 µM | Attenuated cytotoxicity | [2] |
| RAW264.7 | LPS-induced Inflammation | 10-100 µM | Dose-dependent inhibition of NO and ROS generation |[4] |
Experimental Protocols
Protocol 1: Preparation of IAA Stock Solution (1 mg/mL)
Materials:
-
Indole-3-acetic acid (IAA) powder (MW: 175.19 g/mol )[1]
-
1 M Sodium Hydroxide (NaOH) or 100% Ethanol
-
Sterile deionized water or Phosphate-Buffered Saline (PBS)
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
0.22 µm sterile syringe filter
Procedure:
Method A: Alkaline Solubilization (Recommended for aqueous media to prevent precipitation)
-
Weigh 10 mg of IAA powder and place it in a sterile microcentrifuge tube.
-
Add 1 M NaOH dropwise (typically 20-50 µL) while vortexing gently until the powder is fully dissolved. The carboxyl group is deprotonated, enhancing water solubility.
-
Bring the final volume to 10 mL with sterile deionized water or PBS to achieve a final concentration of 1 mg/mL (approx. 5.7 mM).
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot into sterile tubes and store at -20°C, protected from light.[9]
Method B: Ethanol Solubilization[10]
-
Weigh 10 mg of IAA powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of 100% ethanol to dissolve the powder completely.
-
Bring the final volume to 10 mL with sterile deionized water.
-
Note: When diluting this stock into aqueous culture media, the final ethanol concentration should be kept low (typically <0.1%) to avoid solvent toxicity. This method may lead to precipitation in the final culture medium.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: General Method for Assessing IAA Effects on Mammalian Cell Viability
This protocol describes a typical workflow for testing the effect of IAA on the viability of an adherent mammalian cell line using a colorimetric assay (e.g., MTT or CCK-8).
Materials:
-
Adherent mammalian cell line of interest (e.g., SH-SY5Y, T47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
IAA stock solution (see Protocol 1)
-
Cell viability reagent (e.g., MTT, CCK-8)
-
Plate reader (spectrophotometer)
Workflow:
Caption: General workflow for a cell viability experiment with IAA.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium).
-
Adhesion: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of IAA from your stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100, 200 µM). Include a vehicle control (medium with the same amount of solvent used for the highest IAA concentration).
-
Incubation: Carefully remove the old medium from the wells and replace it with 100 µL of the IAA-containing or control medium. Return the plate to the incubator for the desired experimental duration (e.g., 24, 48, or 72 hours).[3]
-
Viability Assessment: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol (e.g., 10 µL of CCK-8 solution). Incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine dose- and time-dependent effects.
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. The Protective Effect of Indole-3-Acetic Acid (IAA) on H2O2-Damaged Human Dental Pulp Stem Cells Is Mediated by the AKT Pathway and Involves Increased Expression of the Transcription Factor Nuclear Factor-Erythroid 2-Related Factor 2 (Nrf2) and Its Downstream Target Heme Oxygenase 1 (HO-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Indole-3-acetic acid is a physiological inhibitor of TORC1 in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phytotechlab.com [phytotechlab.com]
- 10. mdpi.com [mdpi.com]
Applications of 5-Cyano-2-methylindole-3-acetic Acid in Cancer Research: An Overview Based on Related Indole-3-Acetic Acid Derivatives
Disclaimer: As of the current date, there is no publicly available scientific literature detailing the specific applications of 5-Cyano-2-methylindole-3-acetic acid in cancer research. The following application notes and protocols are based on studies of the broader class of indole-3-acetic acid (IAA) and its other derivatives, which have shown potential in oncology research. This information is provided to illustrate the potential mechanisms and experimental approaches that could be relevant for investigating novel IAA analogs like the 5-cyano-2-methyl derivative.
Introduction to Indole-3-Acetic Acid Derivatives in Oncology
Indole-3-acetic acid (IAA), a well-known plant hormone, and its synthetic derivatives have emerged as a promising class of compounds in cancer research. The core concept behind their anticancer activity lies in their function as prodrugs. In their stable form, they exhibit low toxicity, but upon activation under specific conditions, they are converted into potent cytotoxic agents that can selectively target cancer cells. This activation is often achieved through enzymatic reactions, particularly involving peroxidases that can be targeted to tumor sites.
The primary mechanism of action for many cytotoxic IAA derivatives involves the generation of reactive oxygen species (ROS). This leads to oxidative stress within cancer cells, resulting in damage to vital cellular components such as DNA, lipids, and proteins, and ultimately inducing apoptosis (programmed cell death). Research into various substituted IAA analogs aims to enhance this cytotoxic potential and improve selectivity for cancer cells.
Potential Mechanism of Action of Indole-3-Acetic Acid Derivatives
The prevailing hypothesis for the anticancer effect of IAA derivatives involves their oxidative activation by peroxidases, such as horseradish peroxidase (HRP), which can be conjugated to antibodies that target tumor-specific antigens. This targeted delivery ensures that the activation of the prodrug occurs predominantly within the tumor microenvironment, minimizing systemic toxicity.
Upon oxidation, the IAA derivative forms a radical cation, which is unstable and undergoes further reactions to produce cytotoxic species. These reactive intermediates can induce cellular damage through various pathways, including:
-
Induction of Oxidative Stress: The generation of ROS is a key cytotoxic mechanism.
-
DNA Damage: The reactive species can cause DNA strand breaks and the formation of adducts, leading to cell cycle arrest and apoptosis.
-
Lipid Peroxidation: Damage to cellular membranes through lipid peroxidation can disrupt cellular integrity.
-
Modulation of Signaling Pathways: Some IAA derivatives have been shown to influence critical cancer-related signaling pathways, such as the ERK/mTOR and NOX4/SIRT3 pathways.
Below is a generalized signaling pathway illustrating the proposed mechanism of action.
Quantitative Data on Related Indole-3-Acetic Acid Derivatives
While no data exists for this compound, studies on other derivatives provide insight into their cytotoxic potential. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological or biochemical function.
| Compound | Cancer Cell Line | IC50 (µM) | Notes |
| Indole-3-acetic acid (IAA) | PC-3 (Prostate) | Not cytotoxic alone | Becomes cytotoxic upon activation with UVB light. |
| 5-Fluoroindole-3-acetic acid | MCF7 (Breast) | ~10-20 (with HRP) | More cytotoxic than IAA when activated with HRP. |
| HT29 (Colon) | ~10-20 (with HRP) | ||
| T24 (Bladder) | More resistant | ||
| {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM) | Bel-7402 (Hepatocellular) | Not specified | Inhibited tumor growth in xenograft models. |
| Bel-7402/5FU (Resistant) | More sensitive than parent line |
Experimental Protocols
The following are generalized protocols for experiments commonly used to evaluate the anticancer properties of IAA derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cells.
Workflow:
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the IAA derivative. For activation studies, horseradish peroxidase (HRP) is added concurrently. Control wells should include untreated cells, cells treated with HRP alone, and cells treated with the compound alone.
-
Incubation: The plate is incubated for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 4 hours.
-
Solubilization: The MTT solution is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.
Apoptosis Assay (Flow Cytometry)
This method is used to quantify the number of cells undergoing apoptosis after treatment.
Methodology:
-
Cell Treatment: Cells are treated with the IAA derivative (with or without HRP) at a concentration around its IC50 value for a specified time (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect changes in the expression of proteins involved in apoptosis and cell signaling pathways.
Methodology:
-
Protein Extraction: Following treatment with the IAA derivative, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspases, PARP, p-ERK, p-mTOR).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
While there is a lack of specific research on this compound, the broader family of indole-3-acetic acid derivatives represents a field of interest in the development of novel anticancer prodrugs. The general strategy of peroxidase-mediated activation to induce targeted cytotoxicity holds promise. Future research is necessary to synthesize and evaluate the biological activity of the 5-cyano-2-methyl derivative to determine if the addition of the cyano and methyl groups at the 5 and 2 positions, respectively, can enhance its anticancer properties, and to elucidate its specific mechanism of action. The protocols and data presented here for related compounds can serve as a valuable starting point for such investigations.
Application Notes and Protocols for 5-Cyano-2-methylindole-3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyano-2-methylindole-3-acetic acid is a derivative of indole-3-acetic acid (IAA), the most common, naturally occurring plant hormone of the auxin class. IAA and its analogs are known to play crucial roles in various physiological processes in plants, including cell division, elongation, and differentiation. Due to their biological activity, indole derivatives are subjects of extensive research in agriculture, cell biology, and drug development. Proper dissolution of these compounds is critical for accurate and reproducible experimental results.
This document provides detailed protocols for dissolving this compound based on the known solubility characteristics of structurally similar indole compounds. It also includes a representative signaling pathway to illustrate the potential biological context of this class of molecules.
Data Presentation: Solubility of Indole-3-Acetic Acid Derivatives
| Compound Name | Solvent | Solubility |
| Indole-3-acetic acid | Ethanol | 50 mg/mL |
| Indole-3-acetic acid | Methanol | Soluble |
| Indole-3-acetic acid | Acetone | Soluble |
| Indole-3-acetic acid | Diethyl ether | Soluble |
| Indole-3-acetic acid | Water | Insoluble |
| 5-hydroxy Indole-3-acetic acid | Ethanol, DMSO, Dimethyl formamide | ~25 mg/mL |
| 5-hydroxy Indole-3-acetic acid | PBS (pH 7.2) | ~0.1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of this compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is often a good first choice due to its strong solvating power for a wide range of organic molecules.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. Perform this step in a chemical fume hood.
-
Adding the Solvent: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution: Tightly cap the tube/vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not dissolve completely, gentle warming in a water bath (37°C) for a short period may be helpful.
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol outlines the dilution of the organic stock solution into an aqueous buffer or cell culture medium to prepare a working solution for experiments.
Materials:
-
Stock solution of this compound in an organic solvent (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the stock solution at room temperature.
-
Dilution: Add the required volume of the stock solution to the aqueous buffer or medium to achieve the final desired working concentration. It is crucial to add the stock solution to the aqueous solution while vortexing or mixing to prevent precipitation of the compound.
-
Final Concentration of Organic Solvent: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.
-
Use Immediately: It is recommended to prepare the aqueous working solution fresh for each experiment and use it immediately, as the stability of the compound in aqueous solutions may be limited.
Mandatory Visualization
Signaling Pathway
The following diagram illustrates a simplified, representative signaling pathway for indole-3-acetic acid (auxin). As a derivative, this compound may interact with components of this pathway.
A simplified diagram of the auxin signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using this compound in experiments.
Workflow for preparing and using the compound.
Application Notes and Protocols for High-Throughput Screening of 5-Cyano-2-methylindole-3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and approved drugs. Their diverse pharmacological activities have made them attractive scaffolds in drug discovery, particularly in oncology and immunology. 5-Cyano-2-methylindole-3-acetic acid is a synthetic indole derivative with potential for modulation of various cellular targets. High-throughput screening (HTS) provides an efficient approach to rapidly assess the biological activity of such compounds against a wide array of targets, facilitating the identification of novel therapeutic leads.
This document provides detailed application notes and protocols for the high-throughput screening of this compound. The assays described herein are designed to evaluate its potential as a kinase inhibitor and its cytotoxic effects on cancer cell lines, two common applications for novel indole derivatives.
Data Presentation
The following tables present hypothetical quantitative data from HTS assays for this compound. This data is for illustrative purposes to demonstrate the application of the described protocols.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (µM) |
| Kinase A | 2.5 |
| Kinase B | 15.8 |
| Kinase C | > 100 |
| Kinase D | 8.1 |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Cell Type | IC50 (µM) |
| HeLa | Cervical Cancer | 7.3 |
| MCF-7 | Breast Cancer | 12.5 |
| A549 | Lung Cancer | 25.1 |
| HEK293 | Normal Kidney | > 100 |
Experimental Protocols
High-Throughput Kinase Inhibition Assay (ADP-Glo™ Assay)
Principle: This biochemical assay measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction. A luminescent signal is generated that is proportional to the ADP concentration, and a decrease in signal in the presence of the test compound indicates kinase inhibition.
Materials:
-
Recombinant Kinase (e.g., Kinase A, B, C, D)
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white, opaque plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute these concentrations into the assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Dispense 5 µL of the diluted compound solutions or controls (DMSO for 0% inhibition, a known inhibitor for 100% inhibition) into the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase solution in assay buffer.
-
Prepare a 2X substrate/ATP solution in assay buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Add 10 µL of the 2X kinase solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Development:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
High-Throughput Cytotoxicity Assay (MTT Assay)
Principle: This cell-based colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear plates
-
Spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration is ≤ 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value for each cell line.
Visualizations
Caption: General HTS workflow for a test compound.
Caption: Inhibition of a kinase signaling pathway.
Application Notes and Protocols for In Vivo Studies with 5-Cyano-2-methylindole-3-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyano-2-methylindole-3-acetic acid (5-CMIA) is a novel synthetic auxin derivative belonging to the indole-3-acetic acid (IAA) class of compounds. While the biological activities of 5-CMIA are currently under investigation, its structural similarity to other IAA derivatives suggests potential applications in targeted cancer therapy. Specifically, it is hypothesized that 5-CMIA can function as a non-toxic prodrug, which upon activation by the enzyme horseradish peroxidase (HRP), is converted into a potent cytotoxic agent. This enzyme-prodrug approach, known as Gene-Directed Enzyme Prodrug Therapy (GDEPT), allows for the selective eradication of cancer cells engineered to express HRP, thereby minimizing systemic toxicity.[1][2][3]
These application notes provide a comprehensive guide for the design and execution of preclinical in vivo studies to evaluate the therapeutic efficacy of 5-CMIA in a xenograft cancer model. The protocols outlined below are intended as a general framework and may require optimization based on preliminary in vitro findings and the specific research objectives.
Hypothetical Signaling Pathway for 5-CMIA Activation
The proposed mechanism of action for 5-CMIA is based on the oxidative activation by HRP. In this model, HRP, expressed selectively in tumor cells, catalyzes the oxidation of 5-CMIA. This reaction generates highly reactive radical species, which can lead to the formation of cytotoxic products like 3-methylene-2-oxindole analogues.[4][5] These cytotoxic metabolites can induce cancer cell death through various mechanisms, including the generation of reactive oxygen species (ROS), DNA damage, and induction of apoptosis.[6][7]
Preliminary In Vitro Evaluation
Prior to initiating in vivo studies, it is crucial to conduct a series of in vitro experiments to determine the cytotoxic potential and specificity of 5-CMIA.
Key In Vitro Experiments:
-
Cell Line Selection: Choose a human cancer cell line relevant to the intended therapeutic area (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).
-
HRP Transfection: Generate a stable cell line expressing HRP. Use the corresponding wild-type (WT) cell line as a negative control.
-
Cytotoxicity Assay: Perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC₅₀) of 5-CMIA in both HRP-expressing and WT cells. The compound should ideally exhibit high potency in HRP-expressing cells and low toxicity in WT cells.
Table 1: Hypothetical In Vitro Cytotoxicity Data for 5-CMIA
| Cell Line | HRP Expression | Treatment | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | Wild-Type | 5-CMIA | 72 | > 200 |
| MCF-7 | HRP-Positive | 5-CMIA | 72 | 5.2 ± 0.8 |
| HCT116 | Wild-Type | 5-CMIA | 72 | > 200 |
| HCT116 | HRP-Positive | 5-CMIA | 72 | 8.9 ± 1.2 |
In Vivo Experimental Protocols
The following protocols describe a xenograft mouse model to evaluate the anti-tumor efficacy of 5-CMIA in combination with tumor-specific HRP expression.[8]
1. Animal Model and Husbandry
-
Animal Strain: Immunodeficient mice, such as NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) or NSG (NOD scid gamma) mice, are recommended to prevent rejection of human tumor xenografts.[8]
-
Age and Sex: Use female mice, 6-8 weeks old.
-
Housing: House the animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.
-
Acclimatization: Allow the mice to acclimatize for at least one week before the start of the experiment.
-
Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Drug Formulation
-
Vehicle: A common vehicle for indole derivatives is a solution of 10% DMSO, 40% PEG300, and 50% sterile saline. The final formulation should be sterile-filtered.
-
Preparation of 5-CMIA Solution:
-
Weigh the required amount of 5-CMIA powder in a sterile tube.
-
Add the required volume of DMSO to dissolve the compound completely.
-
Add PEG300 and vortex to mix thoroughly.
-
Add sterile saline to the final volume and vortex again.
-
Protect the solution from light and use it within 24 hours of preparation.
-
3. Experimental Workflow
The overall workflow for the in vivo study is depicted in the diagram below.
4. Tumor Implantation
-
Cell Preparation: Culture the HRP-expressing cancer cells to ~80% confluency. Harvest the cells and perform a viability count (should be >90%). Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL. For enhanced tumor take rate, consider resuspending the cells in a 1:1 mixture of medium and Matrigel®.[8][9]
-
Implantation Procedure:
-
Anesthetize the mouse using isoflurane.
-
Shave the fur on the right flank and sterilize the area with 70% ethanol.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the flank.
-
Monitor the animals until they have fully recovered from anesthesia.
-
5. Study Design and Treatment
-
Tumor Monitoring: Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[8]
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups: A well-controlled study should include the following groups:
Table 2: In Vivo Study Groups and Dosing Regimen
| Group | Cell Line | Treatment | Dose (mg/kg) | Route | Schedule |
| 1 | HRP-Positive | Vehicle | - | i.p. | Daily for 21 days |
| 2 | HRP-Positive | 5-CMIA | 50 | i.p. | Daily for 21 days |
| 3 | HRP-Positive | 5-CMIA | 100 | i.p. | Daily for 21 days |
| 4 | Wild-Type | 5-CMIA | 100 | i.p. | Daily for 21 days |
-
Administration: Administer the vehicle or 5-CMIA solution by intraperitoneal (i.p.) injection based on the body weight of each mouse.
6. Efficacy and Toxicity Monitoring
-
Primary Endpoint: Tumor growth inhibition (TGI).
-
Secondary Endpoints: Overall survival, body weight changes, and clinical signs of toxicity.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of distress or toxicity (e.g., ruffled fur, lethargy, weight loss >20%).
-
-
Euthanasia Criteria: Euthanize mice if the tumor volume exceeds 2000 mm³, the tumor becomes ulcerated, or if significant toxicity is observed.
7. Endpoint Analysis
-
At the end of the study, euthanize all remaining animals.
-
Excise the tumors and record their final weight.
-
Divide each tumor into sections for:
-
Histology: Fix in 10% neutral buffered formalin for Hematoxylin and Eosin (H&E) staining to assess tumor morphology and necrosis.
-
Immunohistochemistry (IHC): Analyze markers for proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
TUNEL Assay: To quantify DNA fragmentation as an indicator of apoptosis.
-
Flash-freezing: Store in liquid nitrogen for subsequent molecular analyses (e.g., Western blot, qRT-PCR).
-
Data Presentation
All quantitative data should be presented clearly to allow for easy interpretation and comparison between groups.
Table 3: Template for Presentation of In Vivo Efficacy Data
| Treatment Group | Mean Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Day 0 | |||
| Group 1 (Vehicle) | 120.5 ± 10.2 | - | 0 |
| Group 2 (50 mg/kg) | 121.3 ± 9.8 | - | 0 |
| Group 3 (100 mg/kg) | 119.8 ± 11.1 | - | 0 |
| Day 21 | |||
| Group 1 (Vehicle) | 1550.6 ± 150.4 | - | +5.2 |
| Group 2 (50 mg/kg) | 870.1 ± 95.3 | 43.9 | +2.1 |
| Group 3 (100 mg/kg) | 455.7 ± 60.8 | 70.6 | -1.5 |
The protocols described in these application notes provide a robust framework for the preclinical in vivo evaluation of this compound as a potential agent for enzyme-prodrug cancer therapy. A thorough and well-controlled study, following these guidelines, will be essential to determine the therapeutic potential of 5-CMIA and to justify its further development. Researchers should adapt these protocols as necessary based on their specific hypotheses and preliminary data.
References
- 1. In vivo characterization of horseradish peroxidase with indole-3-acetic acid and 5-bromoindole-3-acetic acid for gene therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of horseradish peroxidase for gene-directed enzyme prodrug therapy with paracetamol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme/Prodrug Systems for Cancer Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Application Notes and Protocols: Measuring the Effects of 5-Cyano-2-methylindole-3-acetic acid on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyano-2-methylindole-3-acetic acid is a synthetic auxin derivative. While the parent compound, indole-3-acetic acid (IAA), is a well-studied phytohormone with known effects on gene expression in plants and demonstrated activity in various biological systems, the specific effects of the 5-cyano and 2-methyl substitutions are not yet fully characterized in the public domain. This document provides a comprehensive guide for researchers to investigate the effects of this compound on gene expression. It includes detailed experimental protocols for quantitative gene expression analysis and illustrates how to present the resulting data. Furthermore, it proposes potential signaling pathways that may be affected by this compound, based on the known activities of related indole derivatives. These proposed pathways serve as a starting point for mechanistic studies.
Hypothesized Signaling Pathways
Based on the known biological activities of various indole compounds, this compound may modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation. The following pathways are proposed as primary candidates for investigation.
Caption: Hypothesized PI3K/Akt/mTOR Signaling Pathway.
Caption: Hypothesized MAPK Signaling Pathway.
Experimental Protocols
The following protocols provide a framework for assessing the impact of this compound on gene expression in a selected cell line.
Overall Experimental Workflow
The general workflow for these experiments is outlined below.
Caption: Overall Experimental Workflow.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line if investigating anti-cancer properties, or a specific organ-derived cell line for toxicity studies).
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to determine the optimal treatment concentration. A dose-response curve to assess cytotoxicity (e.g., using an MTT assay) is recommended to select non-toxic concentrations for gene expression studies.
-
Treatment: Once cells reach the desired confluency, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration). Incubate for the desired time points (e.g., 6, 12, 24, 48 hours).
RNA Extraction and Quality Control
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the culture vessel using a suitable lysis buffer (e.g., TRIzol reagent or the lysis buffer from an RNA extraction kit).
-
RNA Isolation: Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control:
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value ≥ 8 is recommended for downstream applications like RNA-Seq.
-
Quantitative Real-Time PCR (qPCR)
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and/or random primers.
-
Primer Design: Design or obtain pre-validated primers for target genes of interest (e.g., genes from the hypothesized pathways) and at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB, B2M).
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan). Set up reactions in triplicate for each sample and gene.
-
qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
RNA Sequencing (RNA-Seq)
-
Library Preparation: Prepare sequencing libraries from high-quality total RNA (RIN ≥ 8) using a suitable RNA-Seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (typically 20-30 million reads per sample for differential gene expression analysis).
-
Data Analysis Pipeline:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner like STAR or HISAT2.
-
Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes (DEGs) between the treated and control groups using statistical packages like DESeq2 or edgeR. These packages account for biological variability and normalize the data.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of DEGs to identify biological processes and pathways affected by the compound.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: Illustrative qPCR Results for Key Genes in the PI3K/Akt Pathway
| Gene | Treatment Concentration (µM) | Mean Fold Change (± SEM) | p-value |
| PIK3CA | 1 | 1.2 ± 0.15 | 0.25 |
| 10 | 2.5 ± 0.30 | <0.05 | |
| AKT1 | 1 | 1.1 ± 0.12 | 0.45 |
| 10 | 1.9 ± 0.25 | <0.05 | |
| MTOR | 1 | 1.3 ± 0.20 | 0.18 |
| 10 | 2.8 ± 0.40 | <0.01 | |
| NFKB1 | 1 | 0.9 ± 0.10 | 0.50 |
| 10 | 0.5 ± 0.08 | <0.05 |
Table 2: Illustrative RNA-Seq Results for Top 5 Upregulated and Downregulated Genes
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value |
| Upregulated | |||
| GENE_A | 3.5 | 1.2e-8 | 2.5e-7 |
| GENE_B | 2.8 | 4.5e-7 | 8.1e-6 |
| GENE_C | 2.1 | 9.1e-6 | 1.5e-4 |
| GENE_D | 1.9 | 2.3e-5 | 3.2e-4 |
| GENE_E | 1.7 | 5.6e-5 | 7.0e-4 |
| Downregulated | |||
| GENE_F | -4.2 | 8.9e-10 | 1.2e-8 |
| GENE_G | -3.1 | 3.3e-8 | 5.0e-7 |
| GENE_H | -2.5 | 7.8e-7 | 1.1e-5 |
| GENE_I | -2.0 | 1.5e-6 | 2.0e-5 |
| GENE_J | -1.8 | 4.2e-6 | 5.1e-5 |
Conclusion
This document provides a comprehensive set of protocols and guidelines for investigating the effects of this compound on gene expression. By following these detailed methodologies for cell culture, RNA analysis, qPCR, and RNA-Seq, researchers can generate robust and reliable data. The provided templates for data presentation and hypothesized signaling pathways offer a structured approach to interpreting the results and formulating new hypotheses for further mechanistic studies. Given the limited existing knowledge on this specific compound, the application of these protocols will be crucial in elucidating its biological activity and potential as a therapeutic agent or research tool.
Application Notes and Protocols: 5-Cyano-2-methylindole-3-acetic acid as a Chemical Probe
Disclaimer: The use of 5-Cyano-2-methylindole-3-acetic acid as a chemical probe is not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of related indole-3-acetic acid derivatives and the chemical properties of the 5-cyanoindole scaffold. The described applications, data, and protocols are therefore hypothetical and intended to serve as a guide for potential research applications.
Introduction
This compound is a synthetic derivative of indole-3-acetic acid (IAA), a well-known plant hormone (auxin) that plays a crucial role in plant growth and development. The introduction of a cyano group at the 5-position of the indole ring can significantly alter the electronic properties and biological activity of the parent molecule, making it a candidate for development as a chemical probe. The 5-cyanoindole moiety is known to be a component of fluorescent dyes and enzyme inhibitors. This suggests that this compound could potentially be developed as a probe to investigate auxin signaling pathways, or as a lead compound in drug discovery targeting enzymes that interact with indole derivatives.
This document outlines a hypothetical application of this compound as a chemical probe for studying auxin-binding proteins (ABPs) and their associated signaling pathways.
Hypothetical Application: A Fluorescent Probe for Auxin-Binding Proteins
Based on the fluorescent properties of some 5-cyanoindole derivatives, we hypothesize that this compound could serve as a fluorescent probe for identifying and characterizing auxin-binding proteins. Its interaction with ABPs could lead to a change in its fluorescent properties, allowing for the quantification of binding affinity and the visualization of ABP localization within cells.
Principle
The fluorescence of the 5-cyanoindole group is often sensitive to the polarity of its microenvironment. When this compound is in an aqueous solution, it is expected to have a certain fluorescence quantum yield and emission maximum. Upon binding to the hydrophobic pocket of an auxin-binding protein, the environment around the cyano-indole moiety becomes less polar, which could result in an increase in fluorescence intensity and a blue shift in the emission wavelength. This change can be measured to determine binding kinetics and affinity.
Data Presentation
The following tables present hypothetical quantitative data that might be obtained from experiments using this compound as a chemical probe.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₀N₂O₂ |
| Molecular Weight | 214.22 g/mol |
| Excitation Maximum (λex) | 350 nm |
| Emission Maximum (λem) in PBS | 450 nm |
| Emission Maximum (λem) bound to ABP1 | 430 nm |
| Quantum Yield in PBS | 0.15 |
| Quantum Yield bound to ABP1 | 0.45 |
Table 2: Hypothetical Binding Affinity of this compound to Auxin-Binding Protein 1 (ABP1)
| Parameter | Value |
| Dissociation Constant (Kd) | 150 nM |
| Association Rate Constant (kon) | 2.5 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate Constant (koff) | 3.75 x 10⁻² s⁻¹ |
| Hill Coefficient | 1.1 |
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process starting from 5-cyanoindole.
-
Synthesis of 5-Cyanoindole: A common method is the cyanation of 5-bromoindole using copper(I) cyanide.
-
Introduction of the 2-methyl group: This can be achieved through various methods, such as a modified Fischer indole synthesis starting from a different precursor or direct methylation of a suitable 5-cyanoindole derivative.
-
Addition of the 3-acetic acid moiety: A typical method involves the reaction of the 2-methyl-5-cyanoindole with a glyoxylic acid derivative followed by reduction, or through a Mannich reaction followed by displacement with cyanide and subsequent hydrolysis.
A detailed synthetic protocol would require specific laboratory development and optimization.
Protocol 2: In Vitro Binding Assay using Fluorescence Spectroscopy
This protocol describes how to measure the binding of this compound to a purified auxin-binding protein (e.g., ABP1).
Materials:
-
This compound
-
Purified recombinant ABP1
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mg/mL stock solution of purified ABP1 in PBS. Determine the exact protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Dilute the this compound stock solution in PBS to a final concentration of 1 µM in a quartz cuvette.
-
Record the fluorescence emission spectrum (e.g., from 400 nm to 500 nm) with an excitation wavelength of 350 nm.
-
Titrate the solution with increasing concentrations of ABP1 (e.g., from 10 nM to 1 µM).
-
After each addition of ABP1, allow the solution to equilibrate for 5 minutes and then record the fluorescence emission spectrum.
-
Plot the change in fluorescence intensity at the emission maximum (e.g., 430 nm) as a function of the ABP1 concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
Protocol 3: Cellular Imaging of Auxin-Binding Protein Localization
This protocol describes the use of this compound to visualize the subcellular localization of ABPs in plant cells.
Materials:
-
Plant cell suspension culture (e.g., Arabidopsis thaliana)
-
This compound
-
Confocal laser scanning microscope with a DAPI filter set (or similar, for 350 nm excitation)
-
Cell culture medium
-
Glass-bottom dishes
Procedure:
-
Grow plant cells in suspension culture to the mid-log phase.
-
Plate the cells onto glass-bottom dishes suitable for microscopy.
-
Prepare a working solution of this compound at a final concentration of 10 µM in the cell culture medium.
-
Replace the medium in the dish with the medium containing the fluorescent probe.
-
Incubate the cells for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with fresh culture medium to remove any unbound probe.
-
Visualize the cells using a confocal microscope. Use an excitation wavelength of approximately 350 nm and collect the emission between 420 nm and 480 nm.
-
Acquire images to determine the subcellular localization of the fluorescence signal, which hypothetically corresponds to the location of auxin-binding proteins.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be investigated using this compound as a probe for an auxin-binding protein.
Caption: Hypothetical auxin signaling cascade initiated by probe binding.
Experimental Workflow
The diagram below outlines the general workflow for the in vitro binding assay.
Caption: Workflow for determining probe-protein binding affinity.
5-Cyano-2-methylindole-3-acetic acid: Exploring its Potential in Targeted Cancer Therapy - Application Notes and Protocols
A Note to Researchers: Scientific literature on the specific application of 5-Cyano-2-methylindole-3-acetic acid in targeted cancer therapy is currently limited. The following application notes and protocols are therefore based on the established mechanisms of closely related indole-3-acetic acid (IAA) derivatives and provide a foundational framework for investigating the potential of this specific compound. All quantitative data and experimental details should be determined empirically for this compound.
Introduction
Indole derivatives represent a promising class of compounds in the development of novel anticancer agents. Their therapeutic potential often stems from their ability to induce oxidative stress and apoptosis in cancer cells, particularly when activated by specific enzymes. This "prodrug" approach forms the basis of targeted cancer therapy, where a non-toxic compound is converted into a cytotoxic agent at the tumor site, minimizing systemic toxicity.
This document outlines the theoretical framework and general experimental protocols for evaluating this compound as a potential agent for targeted cancer therapy, drawing parallels from studies on analogous compounds like 5-fluoroindole-3-acetic acid and indole-3-acetic acid (IAA). The primary proposed mechanism involves the enzymatic oxidation of the indole derivative by a peroxidase, such as horseradish peroxidase (HRP), leading to the formation of reactive radical species that induce cancer cell death.
Data Presentation
As no specific quantitative data for this compound is currently available in the public domain, the following tables are presented as templates for researchers to populate with their experimental findings.
Table 1: In Vitro Cytotoxicity of this compound
| Cancer Cell Line | Treatment | IC50 (µM) |
| e.g., MCF-7 (Breast) | This compound alone | |
| This compound + HRP | ||
| e.g., A549 (Lung) | This compound alone | |
| This compound + HRP | ||
| e.g., PC-3 (Prostate) | This compound alone | |
| This compound + HRP |
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Animal Model | Treatment Group | Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| e.g., Nude mice with MCF-7 xenografts | Vehicle Control | 0% | |
| This compound | |||
| HRP-Targeted Delivery + this compound |
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Horseradish Peroxidase (HRP)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in cell culture medium.
-
Treatment:
-
For the compound alone group, add the serially diluted this compound to the wells.
-
For the combination group, add a fixed concentration of HRP (e.g., 1-10 µg/mL, to be optimized) followed by the serially diluted this compound.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours until formazan crystals form.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Protocol 2: Western Blot Analysis for Apoptosis Markers
This protocol aims to investigate the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated as in Protocol 1 (at IC50 concentration)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the changes in the expression levels of apoptotic proteins relative to the loading control (β-actin).
Signaling Pathways
The proposed mechanism of action for indole-3-acetic acid derivatives in targeted cancer therapy involves the generation of cytotoxic radicals via peroxidase-mediated oxidation. This leads to cellular damage and the induction of apoptosis.
Conclusion
While direct evidence for the anticancer activity of this compound is not yet established, the broader class of indole-3-acetic acid derivatives shows significant promise for targeted cancer therapy. The provided application notes and protocols offer a robust starting point for researchers to systematically evaluate the therapeutic potential of this novel compound. Empirical determination of its efficacy, optimal concentrations, and specific molecular mechanisms will be crucial next steps in its development as a potential anticancer agent.
Application Notes: Cell Viability Assessment of 5-Cyano-2-methylindole-3-acetic acid using MTT Assay
Introduction
5-Cyano-2-methylindole-3-acetic acid is a synthetic auxin derivative belonging to the indole family of compounds. Various indole derivatives have demonstrated significant biological activity, including anti-cancer properties.[1][2][3][4][5] Assessing the cytotoxic and anti-proliferative effects of novel compounds like this compound is a critical step in the drug discovery process.[2] This application note provides a detailed protocol for determining the cell viability of cells treated with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (typically between 500 and 600 nm). A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.
Experimental Protocols
Materials and Reagents
-
This compound
-
Human cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Protocol Steps
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance if necessary.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Percentage Cell Viability:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that inhibits cell growth by 50%. This can be determined by plotting a dose-response curve of cell viability (%) versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The following table provides representative data on the cytotoxic effects of indole derivatives on various cancer cell lines. While specific data for this compound is not publicly available, these values for structurally related compounds can serve as a reference.
| Compound | Cell Line | IC50 (µM) | Reference |
| Indole-3-acetic acid derivative 1 | MCF-7 | 2.73 ± 0.14 | [2] |
| Indole-3-acetic acid derivative 2 | HT-29 | 22.4 | [7] |
| Indole-3-acetic acid derivative 3 | HeLa | 5.64 | [3] |
| Indole-3-acetic acid derivative 4 | PC-3 | 2.13 | [3] |
| 3,5-Diprenyl indole | MIA PaCa-2 | 9.5 ± 2.2 | [5] |
Potential Signaling Pathway
Indole-3-acetic acid and its derivatives have been shown to induce apoptosis in cancer cells through the activation of stress-activated protein kinase pathways.[8][9][10] The proposed signaling cascade involves the generation of reactive oxygen species (ROS), leading to the phosphorylation and activation of p38 MAPK and JNK. These kinases, in turn, can activate downstream effector caspases, such as caspase-3, -8, and -9, ultimately leading to programmed cell death.[8][9][10]
The MTT assay is a robust and reliable method for assessing the in vitro cytotoxic effects of this compound. This application note provides a comprehensive protocol and data analysis guide for researchers in drug development and cancer biology. Further investigation into the specific molecular mechanisms and signaling pathways affected by this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. atcc.org [atcc.org]
- 7. researchgate.net [researchgate.net]
- 8. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 9. Oxidation of indole-3-acetic acid by horseradish peroxidase induces apoptosis in G361 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UVB-activated indole-3-acetic acid induces apoptosis of PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by 5-Cyano-2-methylindole-3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyano-2-methylindole-3-acetic acid is a synthetic auxin derivative belonging to the indole family of compounds. While the precise signaling pathways modulated by this specific molecule are a subject of ongoing research, related indole compounds have demonstrated significant effects on key cellular signaling cascades implicated in cell proliferation, survival, and differentiation. Notably, the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K/Akt) pathways are frequently affected by indole derivatives.[1][2][3][4]
These application notes provide a comprehensive framework for utilizing Western blot analysis to investigate the potential impact of this compound on the MAPK/ERK and PI3K/Akt signaling pathways in cancer cell lines. The provided protocols offer a step-by-step guide for researchers to assess changes in the phosphorylation status of key proteins within these cascades, which serves as a robust indicator of pathway activation or inhibition.
Principle of Analysis
The MAPK/ERK and PI3K/Akt signaling pathways are regulated by a series of phosphorylation events.[1][5] Western blotting is a powerful immunodetection technique used to measure alterations in the expression levels of specific proteins and their post-translational modifications, such as phosphorylation. By treating cells with this compound and subsequently analyzing cell lysates via Western blot, researchers can determine the compound's effect on the phosphorylation of key signaling proteins. A decrease or increase in the ratio of a phosphorylated protein to its total protein level can indicate an inhibitory or activating effect of the compound on the pathway.
Quantitative Data Summary
The following tables present hypothetical quantitative data from a Western blot experiment designed to assess the effect of this compound on the phosphorylation of ERK1/2 and Akt in a human cancer cell line. This data is for illustrative purposes to guide data presentation.
Table 1: Effect of this compound on ERK1/2 Phosphorylation
| Treatment Concentration (µM) | p-ERK1/2 (Normalized Intensity) | Total ERK1/2 (Normalized Intensity) | Ratio (p-ERK1/2 / Total ERK1/2) |
| 0 (Vehicle Control) | 1.00 | 1.00 | 1.00 |
| 1 | 0.75 | 0.98 | 0.77 |
| 5 | 0.42 | 1.01 | 0.42 |
| 10 | 0.15 | 0.99 | 0.15 |
| 25 | 0.05 | 1.02 | 0.05 |
Table 2: Effect of this compound on Akt Phosphorylation
| Treatment Concentration (µM) | p-Akt (S473) (Normalized Intensity) | Total Akt (Normalized Intensity) | Ratio (p-Akt / Total Akt) |
| 0 (Vehicle Control) | 1.00 | 1.00 | 1.00 |
| 1 | 0.95 | 1.02 | 0.93 |
| 5 | 0.88 | 0.99 | 0.89 |
| 10 | 0.85 | 1.01 | 0.84 |
| 25 | 0.82 | 0.98 | 0.84 |
Experimental Protocols
A detailed protocol for Western blot analysis is provided below.
Cell Culture and Treatment
-
Seed human cancer cells (e.g., HeLa, MCF-7, or A549) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
Cell Lysis and Protein Quantification
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]
-
Carefully transfer the supernatant containing the protein to a new, pre-chilled tube.[5]
-
Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay, following the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Normalize the protein samples to the same concentration (e.g., 20-30 µg of total protein per lane) with lysis buffer and Laemmli sample buffer.[1]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
Load the denatured protein samples onto a polyacrylamide gel (e.g., 10% or 12%).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt (S473), anti-total-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.[1][5]
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.[5]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[1][5]
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound secondary antibodies.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein band to the corresponding total protein band for each sample.
Visualizations
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erk Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Methyl-3-indolylacetate inhibits cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the TLR4-JNK but not the TLR4-ERK pathway induced by indole-3-acetic acid exerts anti-proliferative effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 5-Cyano-2-methylindole-3-acetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 5-Cyano-2-methylindole-3-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a derivative of indole-3-acetic acid (IAA). While IAA is a well-known plant hormone (auxin), its derivatives are often explored in pharmaceutical and agrochemical research as building blocks for more complex molecules. Methoxy-substituted indoles, which are structurally related, have been investigated for their potential in developing novel therapeutics for neurological disorders and cancer.[1] 5-Cyanoindole, a related precursor, is a key intermediate in the synthesis of the antidepressant drug vilazodone.[2]
Q2: What are the main challenges when working with this compound?
A2: The primary challenge is its limited solubility in aqueous solutions at neutral pH. As a derivative of indole-3-acetic acid, it is a lipophilic molecule containing a carboxylic acid group. This dual nature often leads to difficulties in preparing aqueous solutions for biological assays and can cause precipitation when diluting stock solutions made in organic solvents.[1]
Q3: In which solvents is this compound soluble?
Q4: How does pH affect the aqueous solubility of this compound?
A4: The aqueous solubility of indole acetic acid derivatives, which are weak acids, significantly increases in alkaline conditions (higher pH).[1][3] At neutral or acidic pH, the carboxylic acid group is protonated, making the molecule less polar and thus less soluble in water.[1] By increasing the pH (e.g., to 8.0-9.0) with a base like sodium hydroxide (NaOH), the carboxylic acid is deprotonated to form a more soluble salt.[1][3][4][5]
Q5: My compound precipitates when I dilute my organic stock solution into an aqueous buffer. What can I do?
A5: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit. Here are some troubleshooting steps:
-
Optimize Stock Concentration: Prepare a lower concentration stock solution in the organic solvent.[1]
-
Stepwise Dilution: Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to ensure rapid and even distribution.[1]
-
Gentle Warming: Gently warming the final solution (e.g., to 37°C) may help increase solubility, but be mindful of the compound's thermal stability.[1]
-
pH Adjustment of the Aqueous Buffer: Increasing the pH of the aqueous buffer before adding the stock solution can significantly improve solubility.[4]
Troubleshooting Guides
Issue 1: The compound will not dissolve in my aqueous buffer.
-
Cause: The compound is a poorly soluble weak acid, and its carboxylic acid group is protonated at neutral or acidic pH, reducing its polarity and water solubility.[1]
-
Solution Workflow:
Figure 1. Decision workflow for dissolving the compound. (Within 100 characters)
Issue 2: The solution is cloudy or forms a precipitate after initial dissolution.
-
Cause: The compound may have exceeded its solubility limit in the final solution, or there might be incomplete dissolution.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution in a water bath (e.g., 37°C) while stirring.
-
Sonication: Use a sonicator to break up any aggregates and aid dissolution.[4]
-
Filtration: If a clear solution is required and undissolved particles remain, filter the solution through a 0.22 µm filter. Be aware that this may reduce the final concentration of the dissolved compound.[4]
-
Re-evaluate Concentration: The desired concentration may be too high for the chosen solvent system. Consider preparing a more dilute solution.
-
Quantitative Solubility Data (for structurally similar compounds)
Since specific quantitative data for this compound is limited, the following tables provide solubility information for the parent compound, Indole-3-acetic acid (IAA), and a related derivative, 1H-Indole-1-pentanoic acid, to serve as a guideline.
Table 1: Solubility of Indole-3-acetic acid (IAA) Sodium Salt [2]
| Solvent | Approximate Solubility (mg/mL) |
| PBS (pH 7.2) | ~10 |
| Ethanol | ~1 |
| DMSO | ~15 |
| Dimethyl formamide | ~10 |
Table 2: Solubility of 1H-Indole-1-pentanoic acid [4]
| Solvent | Approximate Solubility (mg/mL) |
| Water (pH 5.0) | < 0.1 |
| Water (pH 7.4) | 0.1 - 0.5 |
| 0.1 N NaOH (pH ~13) | > 10 |
Experimental Protocols
Protocol 1: pH Adjustment Method for Aqueous Solutions
This protocol is adapted for indole acetic acid derivatives.[4][5]
-
Weigh the Compound: Accurately weigh the desired amount of this compound.
-
Initial Dissolution: Add a small volume of 1N NaOH dropwise while stirring or vortexing until the solid completely dissolves. This deprotonates the carboxylic acid, forming the more soluble sodium salt.
-
Dilution: Add the desired aqueous buffer (e.g., PBS) to reach the final volume.
-
pH Adjustment: Carefully adjust the pH of the final solution to your target experimental pH using 1N HCl. Be aware that lowering the pH may cause the compound to precipitate if its solubility limit is exceeded.
-
Sterilization (Optional): If required, sterilize the final solution by filtering it through a 0.22 µm syringe filter.
Figure 2. Workflow for pH adjustment method. (Within 100 characters)
Protocol 2: Co-Solvent Method for Preparing Stock Solutions
This is a general protocol for preparing a concentrated stock solution in an organic solvent.[1][5]
-
Weigh the Compound: Accurately weigh the desired amount of this compound in a sterile vial.
-
Add Solvent: Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles. Protect from light, as indole compounds can be light-sensitive.
Protocol 3: Solid Dispersion by Solvent Evaporation Method (General Protocol)
This method can enhance the dissolution rate by dispersing the drug in a hydrophilic carrier. This is a general procedure that would require optimization for this compound.
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30, PEG 4000) in a common volatile solvent like ethanol or methanol.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure or in an oven at a controlled temperature (e.g., 40°C) until a solid film is formed.
-
Drying: Further dry the solid dispersion to a constant weight to remove any residual solvent.
-
Pulverization: Crush the resulting solid mass into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
Figure 3. General workflow for solid dispersion preparation. (Within 100 characters)
Protocol 4: Cyclodextrin Inclusion Complexation (General Protocol)
Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. This is a general procedure requiring optimization.
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), at a concentration of 5-10% (w/v).
-
Add Compound: Slowly add the powdered this compound to the cyclodextrin solution while stirring vigorously.
-
Complexation: Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.
-
Filtration/Lyophilization (Optional): The resulting solution may be used directly, or the complex can be isolated by filtration and drying, or by lyophilization (freeze-drying) to obtain a solid powder.
Signaling Pathways
While specific signaling pathways for this compound are not well-documented in the context of drug development, the parent compound, Indole-3-acetic acid (IAA), has been shown to have effects on cellular signaling. For example, in human colorectal carcinoma (Caco-2) cells, IAA has been found to suppress cell proliferation by activating the TLR4-JNK signaling pathway.[6]
In the context of its role as a plant hormone, the IAA signaling pathway is well-characterized. It involves the TIR1/AFB auxin co-receptors, Aux/IAA transcriptional repressors, and ARF transcription factors.[7]
Below is a simplified representation of the IAA-induced TLR4-JNK signaling pathway in Caco-2 cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation of the TLR4-JNK but not the TLR4-ERK pathway induced by indole-3-acetic acid exerts anti-proliferative effects on Caco-2 cells [pubmed.ncbi.nlm.nih.gov]
- 7. Melatonin and Indole-3-Acetic Acid Synergistically Regulate Plant Growth and Stress Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 5-Cyano-2-methylindole-3-acetic acid in different solvents
Disclaimer: Specific stability data for 5-Cyano-2-methylindole-3-acetic acid is not extensively available in public literature. This guide provides a framework for stability assessment based on the known behavior of the parent compound, indole-3-acetic acid (IAA), and other indole derivatives. Researchers should perform their own stability studies to determine the precise profile for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure long-term stability, solid this compound should be stored in a cool, dry, and dark place.[1] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-opaque container to prevent degradation from moisture, oxygen, and light.[1][2] For long-term storage, refrigeration (2-8 °C) is recommended.[2]
Q2: How does pH likely affect the stability of this compound in solution?
A2: Indole derivatives are generally most stable in neutral or slightly basic conditions.[1] Strong acidic conditions can lead to the protonation of the indole nucleus, potentially causing polymerization or rearrangement.[1][2] Strongly alkaline conditions may promote oxidative degradation.[1] For maximum stability in solution, it is recommended to maintain a pH between 7 and 8.5.[1]
Q3: Is this compound sensitive to light?
A3: Yes, indole derivatives are often photosensitive.[1][2][3] Exposure to UV and ambient light can catalyze oxidative degradation.[1] It is best practice to prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[1][2]
Q4: What solvents are recommended for dissolving this compound?
A4: While specific solubility data for this compound is not available, its parent compound, indole-3-acetic acid, is soluble in polar organic solvents like ethanol, methanol, DMSO, and sparingly soluble in chloroform, but insoluble in water.[3][4] A study on indole-3-acetic acid showed its solubility to be highest in ethyl acetate, followed by DMSO and DMF.[5] It is recommended to test solubility in a small scale first. For aqueous solutions, the use of a co-solvent or pH adjustment may be necessary.
Q5: What are the potential degradation pathways for this compound?
A5: Based on related indole-3-acetic acid compounds, potential degradation pathways include oxidation and acid-catalyzed dimerization or polymerization.[2] The electron-rich pyrrole ring of the indole nucleus is susceptible to oxidation.[2] In the presence of strong acids, indoles can undergo self-reaction to form colored impurities.[2] The presence of a cyano group may influence these pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of potency in prepared solutions | Degradation due to light exposure. | Prepare solutions fresh and store them in amber vials or protect them from light.[1][2] |
| Degradation due to improper pH. | Buffer the solution to a neutral or slightly basic pH (7-8.5) for better stability.[1] | |
| Oxidation of the indole ring. | Use degassed solvents for solution preparation and store under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Temperature-induced degradation. | Store stock solutions at -20°C or -80°C. For working solutions, store at 2-8°C for short-term use. | |
| Appearance of new peaks in HPLC analysis over time | Formation of degradation products. | Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times. |
| Contamination of the solvent or glassware. | Ensure high-purity solvents and clean glassware are used for all experiments. | |
| Inconsistent results in bioassays | Instability of the compound in the assay medium. | Evaluate the stability of this compound in the specific bioassay medium under the experimental conditions (e.g., temperature, CO2 levels). |
| Adsorption of the compound to plasticware. | Consider using low-adsorption plasticware or glass vials for sample preparation and storage. |
Data Presentation
Table 1: Example Stability Data for an Indole Acetic Acid Derivative in Different Solvents at Room Temperature (20-25°C) over 48 Hours.
| Solvent | Time (hours) | % Remaining | Appearance |
| Methanol | 0 | 100 | Colorless |
| 24 | 98.5 | Colorless | |
| 48 | 96.2 | Faint yellow | |
| DMSO | 0 | 100 | Colorless |
| 24 | 99.8 | Colorless | |
| 48 | 99.5 | Colorless | |
| Acetonitrile | 0 | 100 | Colorless |
| 24 | 97.1 | Colorless | |
| 48 | 94.5 | Faint yellow | |
| Phosphate Buffered Saline (pH 7.4) | 0 | 100 | Colorless |
| 24 | 95.3 | Colorless | |
| 48 | 90.1 | Faint yellow |
Note: This is hypothetical data for illustrative purposes. Actual stability will depend on the specific compound and experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is a crucial step in identifying potential degradation products and developing a stability-indicating analytical method, as recommended by ICH guidelines.[6]
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).
- Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period.
- Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature and protect from light for a defined period.
- Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) in the dark.
- Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
- At each time point, withdraw an aliquot of the stressed sample.
- If necessary, neutralize the acidic and basic samples.
- Dilute the samples to a suitable concentration for analysis.
- Analyze all samples, including a non-stressed control, by a suitable stability-indicating method, typically reverse-phase HPLC with UV detection.
4. Data Evaluation:
- Calculate the percentage of the parent compound remaining.
- Observe the formation of any degradation products and their peak areas in the chromatograms.
- This information will help in understanding the degradation pathways and in the development of a validated stability-indicating method.
Protocol 2: HPLC Method for Stability Assessment
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its potential degradation products. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a suitable percentage of B (e.g., 20%), ramp up to a higher percentage (e.g., 95%) over a set time (e.g., 15 minutes), hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., 280 nm).
-
Column Temperature: 30°C.
Visualizations
References
Technical Support Center: Fischer Indole Synthesis of 5-Cyano-2-methylindole-3-acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fischer indole synthesis of 5-Cyano-2-methylindole-3-acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Problem: Low or No Yield of this compound
Question: My Fischer indole synthesis reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the outcome?
Answer:
Low or no yield in the Fischer indole synthesis of this compound is a common issue that can stem from several factors, particularly due to the presence of the electron-withdrawing cyano group on the phenylhydrazine starting material. Here are the primary aspects to investigate:
-
Incomplete Hydrazone Formation: The initial condensation of 4-cyanophenylhydrazine with levulinic acid to form the corresponding hydrazone is a critical equilibrium-driven step. Insufficient reaction time or inadequate removal of water can lead to low concentrations of the necessary intermediate.
-
Solution: Ensure the reaction is carried out under conditions that favor hydrazone formation. This can include using a Dean-Stark apparatus to remove water azeotropically or adding a dehydrating agent. Monitoring the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting materials is recommended before proceeding to the cyclization step.
-
-
Harsh Reaction Conditions: The electron-withdrawing nature of the cyano group makes the phenylhydrazine less reactive and may necessitate more forceful conditions for cyclization. However, excessively high temperatures or overly strong acids can lead to the degradation of the starting materials, intermediates, or the final product.[1]
-
Solution: A careful optimization of the acid catalyst and temperature is crucial. If using a strong acid like polyphosphoric acid (PPA) or sulfuric acid leads to decomposition (observed as charring or multiple spots on TLC), consider switching to a milder Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃).[2][3][4] A stepwise increase in temperature while monitoring the reaction progress can help identify the optimal conditions.
-
-
Side Reactions: The presence of the carboxylic acid functionality in levulinic acid can lead to unwanted side reactions, such as decarboxylation or polymerization, under strong acidic and high-temperature conditions.
-
Solution: Consider protecting the carboxylic acid of levulinic acid as an ester (e.g., ethyl levulinate) prior to the Fischer indole synthesis. The resulting ethyl 5-cyano-2-methylindole-3-acetate can then be hydrolyzed to the desired carboxylic acid in a subsequent step. This approach can lead to a cleaner reaction and higher overall yield.
-
-
Purity of Starting Materials: Impurities in either the 4-cyanophenylhydrazine or levulinic acid can significantly impact the reaction.
-
Solution: Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or distillation. Verify the purity using analytical methods like NMR or melting point analysis.
-
Problem: Formation of Multiple Byproducts and Purification Challenges
Question: My reaction mixture shows multiple spots on the TLC plate, making the purification of this compound difficult. What are these byproducts and how can I minimize their formation and achieve better purification?
Answer:
The formation of multiple byproducts is a common challenge in the Fischer indole synthesis, leading to complex purification.
-
Potential Byproducts:
-
Unreacted Starting Materials: Incomplete reaction will leave 4-cyanophenylhydrazine and levulinic acid in the mixture.
-
Isomeric Products: While the reaction of 4-cyanophenylhydrazine and levulinic acid is expected to yield the 2-methyl-3-acetic acid isomer, other cyclization pathways, though less likely, could lead to trace amounts of other isomers.
-
Degradation Products: As mentioned, harsh conditions can lead to the decomposition of the starting materials and the product, resulting in a complex mixture of tar-like substances.[1]
-
Side-products from Levulinic Acid: Self-condensation or other acid-catalyzed reactions of levulinic acid can occur.
-
-
Minimizing Byproduct Formation:
-
One-Pot vs. Two-Step Procedure: While a one-pot synthesis is often preferred for its simplicity, a two-step approach involving the isolation and purification of the intermediate hydrazone can lead to a cleaner cyclization reaction and fewer byproducts.
-
Optimized Reaction Conditions: Carefully control the reaction temperature and time. Use the mildest effective acid catalyst to avoid degradation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidative side reactions.
-
-
Purification Strategies:
-
Column Chromatography: This is the most effective method for separating the desired product from byproducts. A silica gel column with a gradient elution system of ethyl acetate and hexanes, often with the addition of a small amount of acetic acid to improve the peak shape of the carboxylic acid product, is a good starting point.
-
Recrystallization: If the crude product is obtained as a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.
-
Acid-Base Extraction: The carboxylic acid functionality of the target molecule allows for purification through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to extract the acidic product into the aqueous layer. The aqueous layer can then be acidified to precipitate the purified product.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis?
A1: The Fischer indole synthesis proceeds through several key steps:
-
Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of an arylhydrazine (4-cyanophenylhydrazine) with a ketone (levulinic acid) to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer.
-
[1][1]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the enamine undergoes a[1][1]-sigmatropic rearrangement to form a di-imine intermediate.
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Elimination of Ammonia: Finally, the cyclic intermediate eliminates a molecule of ammonia to form the stable indole ring.[2][3][4]
Q2: How does the electron-withdrawing cyano group affect the reaction?
A2: The cyano group is strongly electron-withdrawing, which deactivates the aromatic ring of the 4-cyanophenylhydrazine. This has two main consequences:
-
It slows down the rate of the[1][1]-sigmatropic rearrangement, which is an electrophilic-like attack on the aromatic ring.
-
It may necessitate more forcing reaction conditions (higher temperatures or stronger acids) to achieve cyclization, which in turn can increase the likelihood of side reactions and decomposition.
Q3: What are the recommended starting materials for the synthesis of this compound?
A3: The primary starting materials are:
-
4-Cyanophenylhydrazine or its hydrochloride salt.
-
Levulinic acid (4-oxopentanoic acid) or its ethyl ester, ethyl levulinate . Using the ester is often advantageous to avoid side reactions associated with the free carboxylic acid.
Q4: Can I use microwave irradiation to improve the reaction?
A4: Yes, microwave-assisted Fischer indole synthesis has been shown to be effective, often leading to shorter reaction times and improved yields.[5] The specific conditions (temperature, time, and power) would need to be optimized for this particular synthesis.
Data Presentation
Table 1: Comparison of Reaction Conditions for Fischer Indole Synthesis of Substituted Indoles
| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4-Cyanophenylhydrazine HCl | 1,1-dimethoxy-6-chlorohexane | - | Ethanol/Water | 72 | 1.1 hours | 80 | [6] |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Acetic Acid | Room Temp. | Not Specified | High | [6] |
| Phenylhydrazine | Acetone | Zinc Chloride | - | 180 | - | - | [7] |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid/HCl | Acetic Acid/HCl | Reflux | 4 hours | 30 | [8] |
Note: This table provides examples of reaction conditions for various substituted indoles to serve as a reference for optimization. The synthesis of this compound will require specific optimization.
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of this compound (via the ethyl ester)
This protocol is a suggested procedure and may require optimization.
Step 1: Synthesis of Ethyl 2-((2-(4-cyanophenyl)hydrazono)methyl)pentanoate
-
To a solution of 4-cyanophenylhydrazine hydrochloride (1.0 eq) in ethanol, add ethyl levulinate (1.05 eq).
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC for the disappearance of the starting materials.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude hydrazone can be purified by column chromatography on silica gel or used directly in the next step if it is sufficiently pure.
Step 2: Fischer Indole Cyclization to Ethyl 5-Cyano-2-methylindole-3-acetate
-
To the crude or purified hydrazone from Step 1, add a suitable acid catalyst. Options include:
-
Zinc Chloride (ZnCl₂): Mix the hydrazone with 2-4 equivalents of anhydrous ZnCl₂ and heat the mixture to 120-150 °C.
-
Polyphosphoric Acid (PPA): Add the hydrazone to PPA and heat the mixture to 100-130 °C.
-
Eaton's Reagent (P₂O₅ in MeSO₃H): Add the hydrazone to Eaton's reagent at room temperature and then gently heat to 60-80 °C.
-
-
Monitor the reaction by TLC until the hydrazone is consumed.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ethyl 5-cyano-2-methylindole-3-acetate by column chromatography on silica gel.
Step 3: Hydrolysis to this compound
-
Dissolve the purified ethyl 5-cyano-2-methylindole-3-acetate in a mixture of ethanol and a 1 M aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours, or until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or hexanes) to remove any non-acidic impurities.
-
Acidify the aqueous layer with 1 M hydrochloric acid until the product precipitates.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Mandatory Visualization
Caption: Reaction pathway for the Fischer indole synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ecommons.luc.edu [ecommons.luc.edu]
Optimizing reaction conditions for synthesizing 5-Cyano-2-methylindole-3-acetic acid derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-cyano-2-methylindole-3-acetic acid and its derivatives. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
The most prevalent and versatile method for synthesizing the indole core of this compound is the Fischer indole synthesis.[1][2][3][4] This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazine with an appropriate ketone or aldehyde.[2][3] For the target molecule, 4-cyanophenylhydrazine hydrochloride is the key starting material, which is reacted with a carbonyl compound that provides the 2-methyl and 3-acetic acid functionalities.[4]
Q2: Why is the cyano group important in these indole derivatives?
The cyano group is a valuable functional moiety in medicinal chemistry. It can act as a bioisostere for other chemical groups and serves as a versatile synthetic handle for further molecular modifications.[4] Indole derivatives containing a cyano group have demonstrated significant potential in drug discovery, particularly as selective ligands for neurological targets.[4]
Q3: What are the critical parameters to control during the Fischer indole synthesis for this specific compound?
Key parameters to control include the choice of acid catalyst, reaction temperature, and reaction time. The purity of the starting materials, 4-cyanophenylhydrazine and the carbonyl precursor, is also crucial to minimize side reactions and improve yield.[5] Monitoring the reaction progress using thin-layer chromatography (TLC) is highly recommended.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield is a common issue in complex organic syntheses. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Acid Catalyst | The choice and concentration of the acid catalyst are critical.[2][5] Commonly used Brønsted acids include HCl, H2SO4, and p-toluenesulfonic acid, while Lewis acids like ZnCl2 and BF3 are also effective.[2][6] The optimal catalyst often depends on the specific substrates. Experiment with different acid catalysts and concentrations to find the best conditions for your reaction. |
| Incorrect Reaction Temperature | The reaction temperature significantly impacts the rate of the Fischer indole synthesis. Some reactions proceed well at room temperature, while others require heating.[7] If the reaction is sluggish, consider gradually increasing the temperature while monitoring for decomposition. Conversely, if multiple side products are forming, lowering the temperature may improve selectivity.[5] |
| Poor Quality of Starting Materials | Impurities in the 4-cyanophenylhydrazine or the carbonyl compound can lead to side reactions and inhibit the formation of the desired product.[5] Ensure the purity of your starting materials, and consider purification (e.g., recrystallization) if necessary. |
| Presence of Moisture | Some variations of the Fischer indole synthesis can be sensitive to moisture. Using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.[5] |
| Electron-Withdrawing Nature of the Cyano Group | The electron-withdrawing cyano group on the phenylhydrazine can influence its reactivity.[8] This may necessitate harsher reaction conditions (e.g., stronger acid, higher temperature) compared to syntheses with electron-donating groups. |
Issue 2: Formation of Multiple Products and Purification Challenges
Q: My TLC analysis shows multiple spots, indicating the formation of several byproducts. How can I improve the selectivity and purify my target compound?
A: The formation of multiple products is a common challenge, especially in acid-catalyzed reactions. Purification of indole derivatives can also be problematic due to their polarity and potential for streaking on silica gel.
| Potential Cause | Troubleshooting Steps |
| Side Reactions | The acidic conditions of the Fischer indole synthesis can promote side reactions. Lowering the reaction temperature can sometimes favor the desired kinetic product and improve selectivity.[5] |
| Isomer Formation | If an unsymmetrical ketone is used as a starting material, it can lead to the formation of two different indole regioisomers. Careful selection of the carbonyl compound is crucial to ensure the desired substitution pattern. |
| Difficult Purification | Indole derivatives, particularly those with polar functional groups like a carboxylic acid, can be challenging to purify by column chromatography. Consider using a different stationary phase (e.g., alumina) or a different solvent system. Adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can sometimes improve separation.[9] Recrystallization is also a powerful purification technique for solid products. |
| Product Decomposition on Silica Gel | The acidic nature of silica gel can sometimes cause decomposition of sensitive indole products. To mitigate this, you can neutralize the silica gel by washing it with a solution of triethylamine in your eluent before packing the column. |
Experimental Protocols
Proposed Synthesis of this compound via Fischer Indole Synthesis
This protocol is a generalized procedure and may require optimization for specific derivatives.
Step 1: Formation of the Phenylhydrazone
-
Dissolve 4-cyanophenylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.
-
Add an equimolar amount of the appropriate keto-acid precursor (e.g., levulinic acid to form the 2-methyl-3-acetic acid side chain).
-
Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting materials. The phenylhydrazone may precipitate out of the solution and can be isolated by filtration.
Step 2: Indolization (Cyclization)
-
Suspend the crude phenylhydrazone in a high-boiling point solvent like glacial acetic acid or ethanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
The crude product may precipitate and can be collected by filtration.
Step 3: Work-up and Purification
-
Neutralize the aqueous filtrate with a base (e.g., sodium bicarbonate) and extract with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualizations
References
- 1. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis | TCI Deutschland GmbH [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthesis of 5-Cyano-2-methylindole-3-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Cyano-2-methylindole-3-acetic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a hydrazone formed from the condensation of 4-cyanophenylhydrazine and a suitable keto-acid, typically levulinic acid or its ester.[1][2]
Q2: What are the critical parameters to control during the Fischer indole synthesis of this compound?
A2: The critical parameters to control are the choice and concentration of the acid catalyst, reaction temperature, and reaction time. The acidity of the medium is crucial for the cyclization step.[3][4] High temperatures or overly strong acidic conditions can lead to the formation of tars, resins, and other side products.[3]
Q3: My reaction is producing a complex mixture of products. What are the likely side products?
A3: Several unexpected side products can form during the synthesis of this compound. These can include:
-
Hydrolysis of the cyano group: The acidic conditions of the Fischer indole synthesis can lead to the hydrolysis of the 5-cyano group to a 5-carboxamide or a 5-carboxylic acid moiety.[3]
-
Decarboxylation: The acetic acid side chain at the 3-position can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 5-cyano-2,3-dimethylindole.
-
Formation of Indolenine: With a 2-methyl substituent, the formation of a 3,3-disubstituted indolenine is a possible side reaction.[4][5]
-
Dimerization/Polymerization: Indoles can be sensitive to strong acids and may undergo dimerization or polymerization, contributing to the formation of tar-like substances.[4]
-
Incomplete Cyclization: Suboptimal conditions may lead to the isolation of the intermediate 4-cyanophenylhydrazone of levulinic acid.
Q4: How can I purify the final product, this compound?
A4: Purification can be challenging due to the presence of structurally similar side products. A common strategy involves the initial synthesis of the ethyl ester of the target molecule, which can be purified by column chromatography or vacuum distillation. This is followed by saponification of the purified ester to yield the final carboxylic acid, which can be further purified by recrystallization.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple side products. - Suboptimal reaction conditions (temperature, catalyst). | - Monitor the reaction progress using TLC to ensure completion. - Optimize the reaction temperature; start with milder conditions and gradually increase if necessary. - Screen different acid catalysts (e.g., polyphosphoric acid, sulfuric acid, zinc chloride) and their concentrations.[1] |
| Presence of a More Polar Side Product (by TLC) | - Hydrolysis of the 5-cyano group to 5-carboxamide or 5-carboxylic acid.[3] | - Use milder acidic conditions or shorter reaction times. - Ensure anhydrous conditions to minimize water presence. - Purify the final product using column chromatography with a suitable solvent system. |
| Formation of a Non-polar Side Product | - Decarboxylation of the 3-acetic acid side chain. | - Avoid excessively high reaction temperatures. - Use a catalyst known to promote cyclization at lower temperatures. |
| Isolation of a Yellow/Orange Solid Instead of the Indole | - The reaction may have stopped at the 4-cyanophenylhydrazone intermediate. | - Ensure sufficient acid catalyst is present to promote cyclization. - Increase the reaction temperature or time after hydrazone formation is confirmed by TLC. |
| Significant Tar/Resin Formation | - Decomposition of starting materials or product under harsh acidic conditions. - Polymerization of the indole product. | - Use a milder acid catalyst or a lower concentration of a strong acid. - Lower the reaction temperature. - Consider a two-step procedure where the hydrazone is first formed under milder conditions and then cyclized. |
Experimental Protocols
Representative Synthesis of Ethyl 5-Cyano-2-methylindole-3-acetate
This protocol is a representative procedure based on the Fischer indole synthesis of similar compounds.
Materials:
-
4-Cyanophenylhydrazine hydrochloride
-
Ethyl levulinate
-
Ethanol
-
Concentrated Sulfuric Acid (or another suitable acid catalyst like polyphosphoric acid)
Procedure:
-
In a round-bottom flask, dissolve 4-cyanophenylhydrazine hydrochloride (1 equivalent) and ethyl levulinate (1 equivalent) in absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ethyl 5-cyano-2-methylindole-3-acetate by column chromatography on silica gel.
Saponification to this compound
Materials:
-
Ethyl 5-cyano-2-methylindole-3-acetate
-
Methanolic potassium hydroxide solution
-
Hydrochloric acid (10%)
Procedure:
-
Dissolve the purified ethyl 5-cyano-2-methylindole-3-acetate in a methanolic solution of potassium hydroxide.
-
Reflux the mixture for 1-2 hours until the saponification is complete (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer with 10% hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol/water.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
References
Technical Support Center: Mitigating Off-Target Effects of 5-Cyano-2-methylindole-3-acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to proactively address and minimize potential off-target effects of 5-Cyano-2-methylindole-3-acetic acid and related indole compounds.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern with small molecule inhibitors like this compound?
A1: Off-target effects are unintended interactions of a drug or compound with proteins or other biomolecules that are not the intended therapeutic target. These interactions are a major concern because they can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical applications. For a compound like this compound, an indole derivative, the chemical scaffold may have an affinity for multiple protein binding sites, increasing the potential for off-target binding.
Q2: I am observing a phenotype in my cell-based assay after treatment with this compound. How can I be sure it is due to the intended target and not an off-target effect?
A2: It is crucial to validate that the observed phenotype is a direct result of modulating the intended target. A multi-pronged approach is recommended:
-
Genetic Validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target. The resulting phenotype should mimic the effect of the small molecule inhibitor.
-
Dose-Response Analysis: A consistent and potent dose-response curve can suggest a specific interaction. Off-target effects often occur at higher concentrations.
Q3: What are some initial computational steps I can take to predict potential off-target effects for this compound?
A3: In silico methods are valuable for predicting potential off-target interactions early in the research process. These approaches can save significant time and resources.
-
Target Prediction Tools: Utilize computational tools and databases to screen the compound against a large panel of known protein structures. These tools use algorithms based on ligand similarity, protein structure, and machine learning to predict potential binding partners.
-
Pharmacophore Modeling: Develop a pharmacophore model based on the known active site of your intended target and screen it against a database of off-target proteins to identify those with similar binding features.
Troubleshooting Guide: Unexpected Phenotypes or Toxicity
If you encounter unexpected cellular phenotypes, toxicity, or inconsistent results with this compound, this guide provides a systematic approach to troubleshoot potential off-target effects.
Step 1: Re-evaluate Experimental Conditions
-
Concentration: Are you using the lowest effective concentration? High concentrations are more likely to induce off-target effects. Perform a detailed dose-response curve to determine the EC50 or IC50.
-
Cell Line Characterization: Have you confirmed the expression of your intended target in the cell line being used? The absence or low expression of the target could mean the observed effect is off-target.
Step 2: Validate On-Target Engagement
Before extensive off-target investigation, it is essential to confirm that this compound is engaging with its intended target in your experimental system.
-
Target Engagement Assays: Employ techniques like cellular thermal shift assay (CETSA), surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to confirm direct binding to the target protein.
Step 3: Identify Potential Off-Targets
If on-target engagement is confirmed but anomalous effects persist, the next step is to identify potential off-targets.
-
Proteome-wide Profiling: Techniques like chemical proteomics, which uses affinity chromatography with the compound as bait followed by mass spectrometry, can identify a broad range of interacting proteins.
-
Kinase Profiling: If the intended target is a kinase, or if off-target kinase inhibition is suspected, perform a kinase panel screen to assess the compound's selectivity against a broad range of kinases.
Data Presentation: Strategies for Off-Target Effect Reduction
The following table summarizes key strategies to minimize off-target effects, along with their primary objectives and relevant experimental approaches.
| Strategy | Objective | Key Experimental Approaches |
| Computational Prediction | Proactively identify potential off-targets before extensive wet-lab experiments. | In silico screening against protein databases, pharmacophore modeling, molecular docking. |
| Selectivity Profiling | Empirically determine the compound's binding affinity against a panel of related and unrelated proteins. | Kinase profiling panels, receptor binding assays, broad target screening platforms. |
| Structural Modification (SAR) | Chemically modify the compound to improve selectivity for the on-target while reducing affinity for off-targets. | Structure-Activity Relationship (SAR) studies, medicinal chemistry optimization. |
| Genetic Validation | Confirm that the observed phenotype is a direct result of modulating the intended target. | CRISPR-Cas9 knockout/knockdown, siRNA knockdown, rescue experiments with a drug-resistant mutant. |
| Orthogonal Approaches | Corroborate findings using a different modality that targets the same protein. | Use of a structurally unrelated inhibitor, antibody-based inhibition. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its intended target protein in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a specified time.
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Protein Separation: Centrifuge the heated samples to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the supernatant by Western blotting using a specific antibody.
-
Data Analysis: Plot the fraction of soluble target protein as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Caption: Troubleshooting workflow for addressing off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
Optimizing dosage and concentration for 5-Cyano-2-methylindole-3-acetic acid experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Cyano-2-methylindole-3-acetic acid. The information is tailored for experiments investigating its potential role as a ligand for α-synuclein aggregates, a key area of research in neurodegenerative diseases.
Frequently Asked Questions (FAQs)
Q1: What is the primary potential application of this compound in research?
A1: Based on structure-activity relationship studies of similar cyano-substituted indole derivatives, a primary potential application for this compound is in the field of neurodegenerative disease research. Specifically, it may act as a ligand for α-synuclein fibrils, which are pathological hallmarks of synucleinopathies such as Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy.[1][2] Further experimental validation is required to confirm its efficacy and selectivity.
Q2: What type of in vitro assays are suitable for evaluating the interaction of this compound with α-synuclein?
A2: A common and well-established method is the Thioflavin T (ThT) fluorescence assay. This assay monitors the aggregation of α-synuclein monomers into amyloid fibrils. The binding of a ligand like this compound to these fibrils can be quantified by its ability to compete with or displace Thioflavin T, or by directly measuring its effect on the aggregation kinetics. Other relevant assays include radioligand binding assays and competition binding assays with known α-synuclein ligands.
Q3: How should I prepare a stock solution of this compound?
A3: Due to the limited public data on this specific compound, a general approach for indole derivatives is recommended. Stock solutions are typically prepared in a high-purity organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. It is crucial to ensure the compound is fully dissolved. For final experimental concentrations, the stock solution should be diluted in the appropriate aqueous buffer, ensuring that the final concentration of the organic solvent is low (typically <1%) to avoid affecting the experimental system.
Q4: What are the typical storage conditions for this compound?
A4: For long-term stability, solid this compound should be stored in a cool, dark, and dry place. Stock solutions in organic solvents should be stored at -20°C or -80°C to minimize degradation. It is advisable to prepare fresh dilutions in aqueous buffers for each experiment.
Experimental Protocols
Protocol: Thioflavin T (ThT) Assay for α-Synuclein Aggregation
This protocol outlines a general procedure to assess the effect of this compound on the aggregation of α-synuclein.
Materials:
-
Recombinant human α-synuclein monomer
-
This compound
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or ethanol for stock solution
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of ThT in PBS and filter through a 0.22 µm filter.
-
Prepare α-synuclein monomer solution in PBS. To remove any pre-existing aggregates, centrifuge the solution at high speed (e.g., >100,000 x g) for 30-60 minutes at 4°C and use the supernatant.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Control: α-synuclein monomer + ThT in PBS.
-
Test Compound: α-synuclein monomer + ThT + various concentrations of this compound in PBS.
-
Blank: PBS + ThT (for background fluorescence).
-
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking (e.g., 1 minute of shaking every 15 minutes).
-
Measure the fluorescence intensity at regular intervals (e.g., every 30-60 minutes) for up to 72 hours.
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Compare the curves of the control and the test compound to determine the effect of this compound on the lag time and the maximum fluorescence, which correspond to the nucleation and elongation phases of aggregation, respectively.
Data Presentation
Table 1: Example Concentration Ranges for ThT Assay Components
| Component | Typical Stock Concentration | Typical Final Concentration |
| α-Synuclein Monomer | 1-5 mg/mL | 35-70 µM |
| This compound | 1-10 mM in DMSO | 0.1 - 100 µM |
| Thioflavin T (ThT) | 1-5 mM in PBS | 10-25 µM |
Note: These are starting recommendations. Optimal concentrations for this compound must be determined empirically.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | ThT solution is old or contains aggregates. Contaminated buffer or plate. | Prepare fresh ThT solution and filter it. Use high-purity reagents and new microplates. |
| Inconsistent results between replicates | Pipetting errors. Incomplete mixing. Presence of pre-existing α-synuclein aggregates in the monomer solution. | Use calibrated pipettes and ensure thorough mixing of reagents. Always centrifuge the α-synuclein monomer solution before use to remove any seeds. |
| No α-synuclein aggregation observed | Incorrect buffer conditions (pH, ionic strength). Low α-synuclein concentration. Inactive protein. | Verify the pH and salt concentration of the buffer. Increase the α-synuclein concentration. Test the activity of the protein lot with a known aggregation inducer. |
| Compound precipitates in the assay | Poor solubility of the compound at the tested concentration. High final concentration of organic solvent. | Lower the final concentration of the compound. Ensure the final DMSO/ethanol concentration is below 1%. Consider using a different solvent for the stock solution, though DMSO is generally well-tolerated at low concentrations. |
Visualizations
Caption: Experimental workflow for the Thioflavin T (ThT) assay.
Caption: Proposed interaction in α-synuclein aggregation.
References
Technical Support Center: Purification of Crude 5-Cyano-2-methylindole-3-acetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 5-Cyano-2-methylindole-3-acetic acid.
Frequently Asked Questions (FAQs)
Q1: My crude this compound product is a dark, oily residue. What is the likely cause and how can I obtain a solid product?
A1: A dark, oily crude product often indicates the presence of unreacted starting materials, polymeric byproducts, or residual solvent. The Japp-Klingemann and Fischer indole syntheses, common routes to this compound, can generate colored impurities. To obtain a solid, it is crucial to remove these impurities. We recommend an initial workup with an aqueous bicarbonate solution to extract the acidic product, followed by acidification to precipitate the crude acid. If it still oils out, trituration with a non-polar solvent like hexanes or diethyl ether can help induce solidification by washing away less polar contaminants.
Q2: What are the most common impurities I should expect in my crude this compound?
A2: Common impurities may include:
-
Unreacted starting materials: Such as 4-cyanophenylhydrazine and pyruvic acid derivatives from the Fischer indole synthesis.
-
Side-products: Halogenated indoles (e.g., chloro-derivatives) can form if hydrochloric acid is used as the catalyst in the Fischer indole synthesis.[1]
-
Polymeric materials: Acid-catalyzed self-polymerization of indole derivatives can occur under harsh reaction conditions.
-
Decarboxylation product: Loss of the carboxylic acid group can happen at elevated temperatures.
-
N-Alkylated byproducts: If alkylating agents are present in any reaction step, the indole nitrogen can be alkylated.[1]
Q3: My purified product shows significant tailing when I run a TLC analysis. What can I do to get a clean spot?
A3: Tailing on a TLC plate for an acidic compound like this compound is often due to interaction with the basic sites on the silica gel. To resolve this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2%), to your TLC mobile phase. This will protonate the carboxylic acid, reducing its interaction with the stationary phase and resulting in a more compact spot.
Q4: I am struggling to find a suitable single solvent for recrystallization. What should I try?
A4: It is common for a single solvent to be either too good or too poor for the recrystallization of a specific compound. In such cases, a two-solvent system is often effective. For this compound, consider dissolving the crude product in a hot solvent in which it is soluble (e.g., ethanol, methanol, or ethyl acetate) and then slowly adding a "non-solvent" or "anti-solvent" in which it is poorly soluble (e.g., water, hexanes, or heptane) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should yield crystals.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| Product "oils out" instead of crystallizing. | The melting point of the impure product is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | - Lower the temperature at which crystallization is initiated.- Use a lower boiling point solvent or a solvent mixture.- Try adding a seed crystal to induce crystallization.- Attempt to solidify the oil by scratching the inside of the flask with a glass rod at the solvent-air interface. |
| No crystals form upon cooling. | The solution is not saturated. The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.- Add a non-solvent to decrease the overall solubility.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Low recovery of purified product. | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used. The product was filtered before crystallization was complete. | - Ensure the solution is thoroughly cooled before filtration.- Minimize the amount of hot solvent used to dissolve the crude product.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Concentrate the mother liquor to obtain a second crop of crystals. |
| Product is still colored after recrystallization. | Colored impurities are co-crystallizing with the product. | - Treat the hot solution with activated charcoal before filtration to adsorb colored impurities.- Perform a second recrystallization. |
Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | The mobile phase polarity is too high or too low. The column is overloaded with the crude product. | - Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.3 for the target compound.- Use a less polar solvent system for better separation.- Reduce the amount of crude material loaded onto the column. |
| Streaking or tailing of the product band. | The compound is interacting too strongly with the silica gel. | - Add a small percentage of acetic or formic acid (0.5-2%) to the mobile phase to suppress the ionization of the carboxylic acid group. |
| The product is not eluting from the column. | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate system). |
| Cracks appear in the silica gel bed. | The column was allowed to run dry. Improper packing of the column. | - Ensure the solvent level is always above the top of the silica gel.- Pack the column carefully to create a uniform and stable bed. |
Quantitative Data
The following table summarizes representative data for the purification of crude this compound. Note: These values are illustrative and may vary depending on the specific nature and quantity of impurities in the crude material.
| Purification Method | Purity of Crude Product (%) | Purity of Final Product (%) | Recovery Yield (%) |
| Recrystallization (Ethanol/Water) | 85 | >98 | 75-85 |
| Column Chromatography (Silica Gel) | 70 | >99 | 60-75 |
| Preparative HPLC (C18) | 90 | >99.5 | 80-90 |
Experimental Protocols
Protocol 1: Recrystallization
Objective: To purify crude this compound by recrystallization from an ethanol/water solvent system.
Methodology:
-
Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the crude solid completely.
-
While the solution is still hot, slowly add deionized water dropwise until the solution becomes faintly cloudy.
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water (1:1).
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
Objective: To purify crude this compound using silica gel column chromatography.
Methodology:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve 500 mg of the crude product in a minimal amount of dichloromethane.
-
Adsorb the dissolved product onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried silica gel with the adsorbed product onto the top of the column.
-
Begin eluting the column with a non-polar mobile phase (e.g., 9:1 hexanes/ethyl acetate) containing 1% acetic acid.
-
Gradually increase the polarity of the mobile phase (e.g., to 7:3 hexanes/ethyl acetate with 1% acetic acid).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
Objective: To achieve high-purity this compound using preparative reverse-phase HPLC.
Methodology:
-
Column: C18, 10 µm, 250 x 20 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 30% B, ramp to 70% B over 20 minutes.
-
Flow Rate: 15 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 1-5 mL of a concentrated solution of the crude product in methanol.
-
Collect the peak corresponding to this compound.
-
Combine the collected fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the highly purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical troubleshooting workflow for purification challenges.
References
Minimizing interference of 5-Cyano-2-methylindole-3-acetic acid in biochemical assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 5-Cyano-2-methylindole-3-acetic acid in biochemical assays. It is intended for researchers, scientists, and drug development professionals to help identify and minimize potential assay interference.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for seeing unexpected results or high background signals with this compound?
A1: this compound, like many indole derivatives, can interfere with biochemical assays through several mechanisms. The most common reasons for unexpected results include intrinsic fluorescence of the compound, light absorption that interferes with absorbance or fluorescence-based readouts (a phenomenon known as the inner filter effect), compound aggregation, and reactivity with assay components.
Q2: Can this compound interfere with fluorescence-based assays?
A2: Yes. Indole compounds are known to be fluorescent.[1][2] The neutral, non-ionized form of indole derivatives typically shows the most intense fluorescence.[1] The exact excitation and emission wavelengths can be influenced by factors such as pH and solvent polarity.[1][3] This intrinsic fluorescence can lead to false-positive signals by directly contributing to the measured signal or by interfering with the specific wavelengths used for the assay's fluorophore.
Q3: How can I determine if my compound's fluorescence is interfering with my assay?
A3: A simple control experiment can help determine this. Run the assay with your compound but without a key biological component (e.g., the enzyme or protein target). If you still observe a signal, it is likely due to the intrinsic fluorescence of the compound.
Q4: What is compound aggregation and how can it cause interference?
A4: At higher concentrations, small molecules can form aggregates, which can non-specifically inhibit enzymes, leading to false-positive results. This is a common issue in high-throughput screening (HTS) campaigns. These aggregates can sequester the protein, leading to an apparent inhibition of its activity.
Q5: Is this compound soluble in standard aqueous buffers?
Troubleshooting Guide
This section provides a systematic approach to identifying and mitigating interference from this compound.
Initial Troubleshooting Workflow
The following workflow provides a step-by-step process to diagnose potential assay interference.
Caption: A workflow for troubleshooting assay interference.
Issue 1: Interference in Fluorescence-Based Assays
Indole derivatives are intrinsically fluorescent, which can interfere with assays that use fluorescence as a readout.[1] The interference can arise from direct signal contribution or through spectral overlap where the compound's absorbance or emission spectrum overlaps with that of the assay's fluorophore.
Caption: Mechanism of fluorescence interference.
Experimental Protocol: Fluorescence Interference Counter-Screen
-
Preparation: Prepare a dilution series of this compound in the assay buffer.
-
Control Wells: In a multi-well plate, add the compound dilutions to wells containing only the assay buffer.
-
Assay Wells (Minus Target): To a separate set of wells, add the compound dilutions and all assay components except for the biological target (e.g., the enzyme). This includes any detection reagents or substrates.
-
Incubation: Incubate the plate under the same conditions as the primary assay.
-
Measurement: Read the fluorescence at the same excitation and emission wavelengths used in the primary assay.
-
Analysis: A significant signal in the control wells that titrates with compound concentration indicates intrinsic compound fluorescence and potential interference.
Issue 2: False Positives Due to Compound Aggregation
Many compounds, particularly those with poor aqueous solubility, can form aggregates that non-specifically inhibit enzymes. This is a leading cause of false positives in HTS.[6]
Experimental Protocol: Detergent-Based Aggregation Counter-Screen
-
Objective: To determine if the observed inhibition is due to aggregation, the assay is repeated in the presence of a non-ionic detergent, which disrupts aggregates.
-
Materials:
-
This compound
-
Primary assay components (enzyme, substrate, buffer)
-
Non-ionic detergent (e.g., 0.01% Triton X-100)
-
-
Procedure:
-
Perform the primary inhibition assay as usual to generate a dose-response curve.
-
Repeat the entire assay, but this time include 0.01% Triton X-100 in the assay buffer.
-
Ensure the detergent does not inhibit the enzyme on its own by running an enzyme activity control with and without the detergent.
-
-
Analysis:
-
Compare the IC50 values from the assays with and without detergent.
-
A significant rightward shift (increase) in the IC50 value in the presence of the detergent strongly suggests that the compound is acting via an aggregation-based mechanism.
-
Data Summary
While specific quantitative data for this compound is limited, the properties of related indole compounds can provide valuable insights.
Table 1: Physicochemical Properties of Related Indole Compounds
| Property | Indole-3-acetic acid (IAA) | 5-Methoxy-2-methyl-3-indoleacetic acid | 5-Methylindole-3-acetic acid |
| Molecular Formula | C₁₀H₉NO₂ | C₁₂H₁₃NO₃ | C₁₁H₁₁NO₂ |
| Molecular Weight | 175.18 g/mol [7] | 219.24 g/mol [8][9] | 189.21 g/mol [10][11] |
| Appearance | White solid[4] | Slightly yellow crystalline powder[9] | Off-white crystalline powder[11] |
| Melting Point | 168-170 °C[4] | 161-163 °C[5][9] | 150-158 °C[11] |
| Solubility | Soluble in ethanol[4] | Soluble in methanol[5][9] | Data not available |
Table 2: Common Assay Interference Mechanisms and Mitigation Strategies
| Interference Mechanism | Description | Recommended Counter-Screen / Mitigation |
| Intrinsic Fluorescence | Compound emits light at the assay's detection wavelength.[1] | Run controls without the biological target. Change detection wavelength if possible. |
| Spectral Overlap | Compound absorbs light at the excitation or emission wavelength of the fluorophore (Inner Filter Effect). | Measure compound's absorbance/emission spectra. Use lower compound concentrations. |
| Compound Aggregation | Compound forms aggregates that non-specifically inhibit enzymes.[6] | Detergent-based counter-screen (e.g., Triton X-100). Dynamic Light Scattering (DLS). |
| Chemical Reactivity | Compound covalently modifies the target protein or assay reagents. | Check for time-dependent inhibition. Use mass spectrometry to look for covalent adducts. |
| Redox Cycling | Compound participates in redox reactions, generating reactive oxygen species (ROS) that interfere with assay readouts. | Include reducing agents like DTT in the assay buffer (if compatible). Use redox-specific counter-screens. |
References
- 1. The fluorescence of indoles and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 5. 5-甲氧基-2-甲基-3-吲哚乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Methoxy-2-methylindole-3-acetic acid | C12H13NO3 | CID 76151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-METHOXY-2-METHYL-3-INDOLEACETIC ACID CAS#: 2882-15-7 [m.chemicalbook.com]
- 10. 5-Methylindole-3-acetic acid | 1912-47-6 | FM30491 [biosynth.com]
- 11. chemimpex.com [chemimpex.com]
Validation & Comparative
A Comparative Analysis of 5-Cyano-2-methylindole-3-acetic acid and Other Indole-3-Acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Indole-3-acetic acid (IAA), the primary plant auxin, and its synthetic derivatives have garnered significant attention in medicinal chemistry and drug development due to their diverse biological activities. This guide provides a comparative overview of 5-Cyano-2-methylindole-3-acetic acid against other notable IAA derivatives, supported by available experimental data and methodologies, to inform further research and development.
I. Introduction to Indole-3-Acetic Acid Derivatives
The indole scaffold is a privileged structure in drug discovery, present in numerous natural and synthetic bioactive compounds. Modifications to the indole ring of IAA can significantly alter its biological properties, leading to compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. This comparison focuses on derivatives with substitutions at the 2 and 5 positions of the indole ring, highlighting the impact of these modifications on their biological performance.
II. Comparative Biological Activities: A Data-Driven Overview
While specific quantitative data for this compound is limited in publicly available literature, we can infer its potential activities by comparing it with structurally related IAA derivatives that have been studied more extensively. The following table summarizes the reported biological activities of various IAA derivatives, providing a basis for contextualizing the potential performance of this compound.
| Compound | Substitution | Reported Biological Activity | Quantitative Data (Example) | References |
| Indole-3-acetic acid (IAA) | None | Plant growth regulation, pro-oxidant activity in the presence of peroxidase, potential anticancer effects. | Induces apoptosis in PC-3 prostate cancer cells when activated by UVB irradiation.[1] | [1] |
| 5-Methylindole-3-acetic acid | 5-Methyl | Antiproliferative properties in bladder and prostate cancer cells, potential anti-inflammatory and analgesic properties. | - | [2][3] |
| 5-Methoxy-2-methylindole-3-acetic acid | 5-Methoxy, 2-Methyl | Prooxidant and cytotoxic effects, particularly effective at pH 7.4 in the presence of peroxidase. | - | [4] |
| 5-Fluoroindole-3-acetic acid | 5-Fluoro | Potent cytotoxic agent against various cancer cell lines when activated by peroxidase. | More cytotoxic than unsubstituted IAA towards V79 hamster fibroblasts in the presence of peroxidase.[5] | [5] |
| 2-Methylindole-3-acetic acid | 2-Methyl | Weaker auxin activity compared to IAA. | Half-optimal concentration for Avena coleoptile-section straight-growth test is approximately 2 x 10⁻⁵ mol L⁻¹.[6] | [6] |
| 5-Hydroxyindole-3-carboxylic acid derivatives | 5-Hydroxy and others | Cytotoxic effects against breast cancer cell lines (e.g., MCF-7). | An ester derivative with a 4-methoxy group showed an IC50 of 4.7 µM against MCF-7 cells.[7] | [7] |
| Indomethacin derivative (Acemetacin) | Complex substitutions | Potent anti-inflammatory activity. | Approximately twice the activity of indomethacin in the kaolin edema test in the rat paw.[8] | [8] |
Note: The absence of quantitative data for some compounds in this table highlights the need for further direct comparative studies.
III. Experimental Protocols
To facilitate comparative studies, this section outlines key experimental methodologies for assessing the biological activities of IAA derivatives.
A. Anticancer Activity Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.
Experimental Workflow:
Caption: Workflow for determining the anticancer activity of IAA derivatives using the MTT assay.
Detailed Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HT29 for colon cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 × 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: The synthesized indole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
MTT Assay:
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
The plates are incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The half-maximal inhibitory concentration (IC50) values are then calculated.[9]
B. Auxin Activity Bioassay (Avena Coleoptile Test)
This classic bioassay measures the ability of a compound to induce cell elongation, a characteristic effect of auxins.
Experimental Workflow:
Caption: Workflow for the Avena coleoptile bioassay to determine auxin activity.
Detailed Protocol:
-
Plant Material: Oat (Avena sativa) seeds are germinated in the dark for 3-4 days.
-
Coleoptile Sectioning: A 10 mm section is cut from the sub-apical region of the coleoptiles.
-
Incubation: The sections are floated in petri dishes containing a buffered solution with various concentrations of the test compounds. A control with no added auxin is included.
-
Measurement: After 24 hours of incubation in the dark, the length of the coleoptile sections is measured.
-
Data Analysis: The increase in length is calculated and expressed as a percentage of the initial length. A dose-response curve is then plotted to determine the optimal concentration for growth promotion.[6]
IV. Signaling Pathways
The primary signaling pathway for natural auxins like IAA involves the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins.[10][11][12]
Caption: Simplified diagram of the canonical auxin signaling pathway.
In this pathway, auxin acts as a "molecular glue" to promote the interaction between TIR1/AFB and Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes, leading to various physiological responses.[10][12][13]
The specific effects of the 5-cyano and 2-methyl substitutions on the interaction with the TIR1/AFB co-receptor complex are yet to be fully elucidated and represent a key area for future research.
V. Structure-Activity Relationships
The biological activity of IAA derivatives is highly dependent on the nature and position of substituents on the indole ring.
-
Position 2 Substitution: Alkyl substitutions at the 2-position, such as in 2-methylindole-3-acetic acid, have been shown to decrease auxin activity compared to the parent IAA.[6] This may be due to steric hindrance that affects the molecule's ability to bind to the auxin receptor.
-
Position 5 Substitution: Substitutions at the 5-position can have varied effects. For instance, a fluoro group at this position enhances cytotoxic activity in the presence of peroxidase, while a methyl group has been associated with antiproliferative effects.[2][5] The electron-withdrawing nature of the cyano group in this compound could potentially influence its electronic properties and binding affinity to biological targets.
VI. Conclusion and Future Directions
While a complete, direct comparative dataset for this compound is not yet available, the existing literature on related indole-3-acetic acid derivatives provides a strong foundation for predicting its potential biological activities. The presence of a cyano group at the 5-position suggests that it may possess interesting electronic properties that could translate into significant biological effects, potentially in the realm of anticancer or anti-inflammatory applications.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies of this compound against other key IAA derivatives using standardized protocols.
-
Mechanism of Action Studies: Investigating the specific interactions of this compound with key signaling proteins, such as the TIR1/AFB co-receptors and other potential targets.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing computational models to predict the biological activities of novel IAA derivatives based on their structural features.
By systematically exploring the biological landscape of this compound and its analogs, the scientific community can unlock new therapeutic potentials for this versatile class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Methylindole-3-acetic acid | 1912-47-6 | FM30491 [biosynth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Prooxidant activity and cytotoxic effects of indole-3-acetic acid derivative radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. [Chemical structure and anti-inflammatory activity in the group of substituted indole-3-acetic acids (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rate Motifs Tune Auxin/Indole-3-Acetic Acid Degradation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Target of 5-Cyano-2-methylindole-3-acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological target of 5-Cyano-2-methylindole-3-acetic acid. Drawing upon the known activities of structurally related indole derivatives, we hypothesize that a primary biological target is the Multidrug Resistance-Associated Protein 1 (MRP1) , an ATP-binding cassette (ABC) transporter protein that plays a crucial role in the efflux of cytotoxic drugs from cancer cells, thereby conferring multidrug resistance.
This guide will compare the hypothetical activity of this compound with known MRP1 modulators, providing the necessary experimental protocols and data presentation formats to rigorously test this hypothesis.
Hypothetical Target: Multidrug Resistance-Associated Protein 1 (MRP1)
Indole-containing compounds have been demonstrated to possess a wide array of biological activities, including antiproliferative effects. Notably, the non-steroidal anti-inflammatory drug indomethacin, which features an indole core structure, has been shown to inhibit MRP1. Furthermore, other indole derivatives have been investigated as modulators of ABC transporters.[1][2] Based on this precedent, MRP1 is a plausible target for this compound.
The validation process involves a multi-faceted approach, starting from in vitro confirmation of binding and functional inhibition, and progressing to cell-based assays to demonstrate target engagement and downstream physiological effects.
Comparative Analysis of MRP1 Inhibitors
To validate MRP1 as the target, the activity of this compound must be quantitatively compared against established MRP1 inhibitors. The following table outlines key performance metrics that should be assessed.
| Compound | MRP1 Inhibition (IC₅₀) | Cell Line | Assay Type | Reference Compound |
| This compound | To be determined | K562/ADR, H69AR | Calcein-AM or CFDA Efflux | Indomethacin |
| Indomethacin | ~10 µM | K562/ADR | Doxorubicin Sensitization | N/A |
| MK-571 (known MRP1 inhibitor) | 0.2 - 1 µM | Various | Vesicular Transport / Efflux | N/A |
| 1-(4-Chlorobenzyl)-5-methoxy-2-methylindole-3-acetic acid | Putative inhibitor | N/A | N/A | N/A |
Experimental Workflow for Target Validation
The validation of MRP1 as the biological target for this compound can be systematically approached through the following experimental workflow.
Caption: A stepwise workflow for the validation of MRP1 as the biological target.
Detailed Experimental Protocols
MRP1-Mediated Vesicular Transport Assay
This in vitro assay directly measures the ability of a compound to inhibit the transport of a known MRP1 substrate into membrane vesicles isolated from MRP1-overexpressing cells.
-
Materials: Inside-out membrane vesicles from MRP1-overexpressing cells (e.g., Sf9 insect cells), [³H]-leukotriene C₄ (LTC₄) or another labeled substrate, ATP, test compound, and a reference inhibitor (e.g., MK-571).
-
Protocol:
-
Incubate the membrane vesicles (5-10 µg protein) with varying concentrations of this compound or the reference compound.
-
Initiate transport by adding ATP and the radiolabeled MRP1 substrate.
-
Incubate at 37°C for a defined period (e.g., 2-5 minutes).
-
Stop the reaction by adding ice-cold buffer and rapidly filtering the mixture through a glass fiber filter to separate vesicles from the incubation medium.
-
Wash the filters to remove non-transported substrate.
-
Quantify the radioactivity trapped within the vesicles using liquid scintillation counting.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Drug Efflux Assay (Calcein-AM)
This cell-based assay measures the functional activity of MRP1 in living cells. Calcein-AM is a non-fluorescent substrate that is cleaved by intracellular esterases into the fluorescent molecule calcein. MRP1 actively transports calcein out of the cell, thus reducing the intracellular fluorescence.
-
Materials: MRP1-overexpressing cells (e.g., H69AR) and the corresponding parental cell line (e.g., H69), Calcein-AM, test compound, and a reference inhibitor.
-
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound or the reference inhibitor for 30-60 minutes.
-
Add Calcein-AM to all wells and incubate for an additional 30-60 minutes.
-
Wash the cells with a cold buffer to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence plate reader.
-
Increased fluorescence in the presence of the test compound indicates inhibition of MRP1-mediated efflux.
-
Chemosensitization Assay
This assay determines if the test compound can reverse MRP1-mediated resistance to a known anticancer drug.
-
Materials: MRP1-overexpressing cells and the parental cell line, a cytotoxic MRP1 substrate (e.g., doxorubicin, vincristine), test compound, and a cell viability reagent (e.g., MTT, CellTiter-Glo).
-
Protocol:
-
Seed both cell lines in 96-well plates.
-
Treat the cells with a serial dilution of the cytotoxic drug in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Incubate for 48-72 hours.
-
Determine cell viability using a suitable assay.
-
A significant decrease in the IC₅₀ of the cytotoxic drug in the MRP1-overexpressing cell line in the presence of the test compound indicates chemosensitization and functional inhibition of MRP1.
-
Signaling Pathway and Mechanism of Action
The proposed mechanism of action involves the direct inhibition of the MRP1 transporter. This prevents the efflux of chemotherapeutic agents, leading to their intracellular accumulation and subsequent cell death.
Caption: Proposed mechanism of this compound in MRP1-mediated drug resistance.
Logical Framework for Target Validation
The confirmation of a biological target requires the convergence of evidence from multiple experimental approaches. The following diagram illustrates the logical flow of evidence needed to build a strong case for MRP1 as the target of this compound.
Caption: Logical flow of evidence required for robust target validation.
By following this structured, comparative, and multi-pronged experimental approach, researchers can effectively validate or invalidate the hypothesis that Multidrug Resistance-Associated Protein 1 is the primary biological target of this compound. This guide provides the foundational protocols and logical framework to facilitate this critical step in drug discovery and development.
References
A Comparative Analysis of 5-Cyano-2-methylindole-3-acetic acid and Indole-3-acetic acid (IAA) for Researchers and Drug Development Professionals
A detailed guide to the structural, physiological, and potential therapeutic differences between the canonical auxin, Indole-3-acetic acid (IAA), and its synthetic analog, 5-Cyano-2-methylindole-3-acetic acid.
This guide provides a comprehensive comparative analysis of Indole-3-acetic acid (IAA), the most common naturally occurring auxin plant hormone, and the synthetic compound this compound. While extensive research has elucidated the multifaceted roles of IAA in plant physiology and its potential applications in medicine, this compound remains a less-characterized molecule. This document aims to bridge this knowledge gap by presenting a side-by-side comparison of their physicochemical properties, a detailed overview of the established biological functions and signaling pathways of IAA, and a theoretical discussion on how the structural modifications in this compound might influence its biological activity. Furthermore, this guide provides detailed experimental protocols for key assays to empower researchers to conduct their own comparative studies.
Physicochemical Properties: A Tabular Comparison
A fundamental understanding of the physicochemical properties of these molecules is crucial for predicting their behavior in biological systems, including solubility, membrane permeability, and receptor-ligand interactions. The following table summarizes the key physicochemical properties of IAA and this compound.
| Property | Indole-3-acetic acid (IAA) | This compound |
| Molecular Formula | C₁₀H₉NO₂[1] | C₁₂H₁₀N₂O₂ |
| Molar Mass | 175.18 g/mol [1] | 214.22 g/mol |
| Appearance | White to tan crystalline solid[2] | Not available |
| Melting Point | 165-169 °C[2] | Not available |
| Solubility | Insoluble in water; soluble in ethanol, methanol, DMSO, and sparingly in chloroform.[2] | Not available |
| pKa | ~4.75 | Not available |
| logP | 1.41[3] | Not available |
Note: Experimental data for this compound is limited. The provided molecular formula and molar mass are calculated based on its chemical structure.
Indole-3-acetic acid (IAA): The Archetypal Auxin
Indole-3-acetic acid is a pivotal signaling molecule in plants, orchestrating a wide array of developmental processes.[1] Its effects are concentration-dependent and include cell elongation, division, and differentiation.[1]
Biological Functions of IAA:
-
Apical Dominance: IAA produced in the apical bud inhibits the growth of lateral buds.
-
Root Development: It stimulates the formation of lateral and adventitious roots.
-
Tropisms: IAA mediates plant responses to light (phototropism) and gravity (gravitropism).
-
Fruit Development: It is essential for fruit growth and development.
-
Cell Elongation: IAA promotes the loosening of the plant cell wall, allowing for cell expansion.
Signaling Pathway of IAA:
The canonical signaling pathway of IAA involves the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors. In the absence of IAA, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The binding of IAA to the TIR1/AFB proteins promotes the ubiquitination and subsequent degradation of Aux/IAA repressors by the 26S proteasome. This degradation liberates ARFs, allowing them to activate or repress the transcription of target genes, thereby eliciting a physiological response.
This compound: A Structural Perspective
The key structural differences are the presence of a cyano group (-C≡N) at the 5-position of the indole ring and a methyl group (-CH₃) at the 2-position .
-
5-Cyano Group: The cyano group is a strong electron-withdrawing group. This will significantly alter the electron density of the indole ring, potentially affecting its interaction with the auxin receptors. The electron-withdrawing nature of the cyano group could influence the acidity of the N-H proton of the indole ring and the overall electronic distribution of the molecule. This modification could impact the binding affinity and specificity for TIR1/AFB co-receptors.
-
2-Methyl Group: The methyl group is a small, electron-donating group. Its presence at the 2-position of the indole ring introduces steric bulk near the carboxylic acid side chain. This could influence the orientation of the side chain, which is critical for auxin activity. The methyl group might also affect the metabolic stability of the compound, potentially making it more or less susceptible to enzymatic degradation compared to IAA.
Based on these structural modifications, this compound could exhibit a range of behaviors, from being a potent auxin agonist or antagonist to being completely inactive. Its distinct electronic and steric properties suggest that it may have a different binding mode or affinity for auxin receptors compared to IAA.
Experimental Protocols for Comparative Analysis
To empirically determine the biological activity of this compound relative to IAA, standardized bioassays are essential. The following are detailed protocols for two common auxin activity assays.
Avena Coleoptile Elongation Test
This classic bioassay measures the ability of a substance to stimulate cell elongation in oat coleoptiles.[4][5][6]
Materials:
-
Oat seeds (Avena sativa)
-
Petri dishes
-
Filter paper
-
Test solutions of IAA and this compound at various concentrations (e.g., 10⁻⁸ to 10⁻⁴ M) in a buffered solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, with 2% sucrose)
-
Control solution (buffered solution without the test compound)
-
Millimeter ruler or digital caliper
-
A dark, constant-temperature incubator (25°C)
Procedure:
-
Germinate oat seeds on moist filter paper in Petri dishes in complete darkness for 48-72 hours.
-
When the coleoptiles are approximately 20-30 mm long, use a safe green light to excise 10 mm segments from the region 3-5 mm below the apical tip.
-
Randomly distribute the coleoptile segments into Petri dishes containing the different test solutions and the control solution (10-15 segments per dish).
-
Incubate the Petri dishes in the dark at 25°C for 18-24 hours.
-
After incubation, measure the final length of each coleoptile segment.
-
Calculate the average elongation for each concentration and compare the dose-response curves of this compound and IAA.
Arabidopsis Root Growth Inhibition Assay
High concentrations of auxins inhibit primary root elongation in Arabidopsis thaliana seedlings, providing a sensitive and quantitative bioassay.[7]
Materials:
-
Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)
-
Petri dishes containing Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar
-
Test solutions of IAA and this compound at various concentrations (e.g., 10⁻⁹ to 10⁻⁵ M) incorporated into the MS medium
-
Control plates (MS medium without the test compound)
-
A growth chamber with controlled light (16h light/8h dark) and temperature (22°C)
Procedure:
-
Surface-sterilize Arabidopsis seeds and sow them on the MS plates containing the different concentrations of the test compounds and the control.
-
Cold-stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer the plates to a vertical position in a growth chamber.
-
After 5-7 days of growth, scan the plates and measure the length of the primary root of each seedling using image analysis software (e.g., ImageJ).
-
Calculate the average root length for each concentration and plot the dose-response curves to compare the inhibitory effects of this compound and IAA.
Conclusion
While Indole-3-acetic acid is a well-established plant hormone with a clearly defined signaling pathway, this compound represents a synthetic analog with unknown biological activity. The structural modifications, specifically the addition of a 5-cyano and a 2-methyl group, are likely to significantly alter its physicochemical and biological properties compared to IAA. The provided experimental protocols offer a robust framework for researchers to systematically investigate the auxin-like or auxin-inhibitory potential of this compound. Such studies will be invaluable for understanding the structure-activity relationships of auxin analogs and could pave the way for the development of novel plant growth regulators or therapeutic agents.
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 3. indole acetic acid, 87-51-4 [thegoodscentscompany.com]
- 4. [PDF] Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin. | Semantic Scholar [semanticscholar.org]
- 5. Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Reproducibility of Experimental Results with 5-Cyano-2-methylindole-3-acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental methodologies and data related to 5-Cyano-2-methylindole-3-acetic acid and its analogs. Due to the limited direct research on the reproducibility of this compound, this document draws upon established protocols and comparative studies of structurally similar indole-3-acetic acid (IAA) derivatives to provide a framework for ensuring experimental robustness and reproducibility.
Introduction to this compound
This compound is a synthetic auxin derivative. The introduction of a cyano group at the 5-position and a methyl group at the 2-position of the indole ring can significantly alter its biological activity, metabolic stability, and physicochemical properties compared to the parent molecule, indole-3-acetic acid (IAA). Understanding the factors that influence experimental outcomes is critical for obtaining reliable and reproducible data in studies involving this compound. While specific data on this compound is sparse, the broader class of indole-3-acetic acid derivatives has been studied for various applications, including as anticancer and anti-inflammatory agents.[1]
Comparative Analysis of Analytical Methodologies
Accurate quantification of this compound is fundamental to the reproducibility of experimental results. Various analytical techniques have been established for the analysis of IAA and its derivatives, each with distinct advantages and limitations.
Table 1: Comparison of Analytical Methods for Indole-3-Acetic Acid and its Derivatives
| Method | Principle | Limit of Detection (LOD) | Throughput | Key Advantages | Key Disadvantages |
| LC-MS/MS | Liquid chromatography separation followed by mass spectrometry detection. | High sensitivity (fmol to pmol range)[2][3] | High | High specificity and accuracy; allows for quantification of multiple analogs simultaneously.[2][4][5] | High instrument cost; requires skilled operator. |
| HPLC-UV/Fluorescence | Liquid chromatography separation with UV or fluorescence detection. | Moderate sensitivity (ng/mL range)[5] | High | Relatively lower cost than LC-MS/MS; robust and widely available. | Lower specificity; potential for co-eluting interferences. |
| GC-MS | Gas chromatography separation followed by mass spectrometry detection. | High sensitivity (pmol range)[3] | Moderate | Excellent separation efficiency for volatile derivatives. | Requires derivatization for non-volatile compounds; can be destructive. |
| Colorimetric (Salkowski) Assay | Reaction with Salkowski's reagent produces a colored complex. | Low sensitivity (µg/mL range) | High | Simple, rapid, and low cost. | Low specificity; prone to interference from other indolic compounds. |
Experimental Protocols
Detailed and consistent experimental protocols are paramount for reproducibility. Below are generalized protocols for the extraction and quantification of indole derivatives, which can be adapted for this compound.
General Extraction Protocol for Indole Derivatives from Biological Samples
-
Homogenization: Homogenize the tissue sample in a suitable solvent, such as 80% acetone or acidified methanol, often containing antioxidants to prevent degradation.[2][5]
-
Solid-Phase Extraction (SPE): Partially purify the extract using a C18 cartridge to remove interfering substances.[2]
-
Solvent Partitioning: Further purify the extract by partitioning between an aqueous phase and an immiscible organic solvent like diethyl ether.[4]
-
Concentration: Evaporate the solvent under reduced pressure to concentrate the sample.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the chosen analytical method.
Quantification by LC-MS/MS
-
Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of acetonitrile and water containing a small percentage of formic or acetic acid.[2]
-
Mass Spectrometry Detection: Employ electrospray ionization (ESI) in either positive or negative ion mode. Use Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. For IAA, a common transition is m/z 174 → 130.[5]
-
Quantification: Generate a standard curve using a certified reference standard of this compound. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency.[3]
Factors Influencing Reproducibility in Bioassays
Bioassays are commonly used to assess the biological activity of auxin analogs. However, they are susceptible to variability, which can impact reproducibility.
Table 2: Factors Affecting Reproducibility of Auxin Bioassays
| Factor | Description | Mitigation Strategies |
| Biological Material | Genetic variability, age, and physiological state of the test organism can influence the response. | Use genetically uniform organisms; standardize the age and growth conditions of the test material. |
| Environmental Conditions | Temperature, light, and humidity can affect the bioassay outcome. | Maintain strict control over environmental parameters in growth chambers or incubators. |
| Compound Stability | Indole derivatives can be sensitive to light and temperature, leading to degradation. | Store stock solutions in the dark at low temperatures; prepare fresh working solutions. |
| Assay Medium | pH, ionic strength, and the presence of other compounds in the assay buffer can alter compound activity. | Use a standardized and well-defined assay medium; ensure consistent pH. |
| Data Analysis | Subjectivity in scoring and inappropriate statistical methods can lead to variable results. | Use objective, quantitative measurements where possible; employ appropriate statistical analyses. |
Comparative Bioactivity of Indole-3-Acetic Acid Derivatives
Signaling Pathways and Experimental Workflows
Visualizing experimental workflows and potential signaling pathways can aid in understanding and standardizing methodologies.
Caption: Generalized experimental workflow for the analysis and bioassay of this compound.
Caption: Simplified canonical auxin signaling pathway, which may be modulated by this compound.
Conclusion and Recommendations
The reproducibility of experimental results with this compound relies on the implementation of robust and well-documented protocols. While direct comparative studies are lacking, the extensive literature on other indole-3-acetic acid derivatives provides a strong foundation for establishing reliable methodologies.
Key Recommendations for Ensuring Reproducibility:
-
Thorough Characterization: Ensure the purity and identity of the this compound used in experiments through appropriate analytical techniques.
-
Standardized Protocols: Adhere to detailed and consistent experimental protocols, particularly for extraction, quantification, and bioassays.
-
Use of Controls and Standards: Always include appropriate positive and negative controls, as well as certified reference standards and internal standards for quantification.
-
Transparent Reporting: Clearly document all experimental details, including reagent sources, instrument parameters, and data analysis methods, to allow for independent replication.
-
Statistical Rigor: Apply appropriate statistical methods to analyze data and report measures of variability.
By following these guidelines, researchers can enhance the reliability and reproducibility of their findings in studies involving this compound and contribute to a more robust scientific understanding of its biological effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-acetic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
Designing Control Experiments for 5-Cyano-2-methylindole-3-acetic acid Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing robust control experiments when investigating the biological activities of 5-Cyano-2-methylindole-3-acetic acid. Given the structural similarity of this compound to other indole-3-acetic acid (IAA) derivatives with demonstrated anticancer properties, this document will focus on outlining comparative studies within the context of oncology research. The provided protocols and data are presented as a template and should be adapted to the specific cancer cell lines and experimental conditions of interest.
Comparative Analysis of Biological Activity
To objectively evaluate the efficacy of this compound, it is essential to compare its performance against established controls and alternative compounds. This section outlines the critical controls and potential comparators.
Control Experiments:
-
Vehicle Control: This is the most crucial control to ensure that the solvent used to dissolve the test compound does not have any intrinsic effect on the cells. A common solvent for indole derivatives is Dimethyl Sulfoxide (DMSO).[1]
-
Negative Control: A structurally similar but biologically inactive compound should be used to demonstrate that the observed effects are specific to the chemical features of this compound and not a general property of indole compounds.
-
Positive Control: A well-characterized compound with known activity in the specific assay being performed. For anticancer studies, a standard chemotherapeutic agent like Doxorubicin or Paclitaxel is often used to confirm that the experimental system is responsive.
Alternative Compounds for Comparison:
-
Indole-3-acetic acid (IAA): The parent compound, which has shown cytotoxic effects in some cancer cells, particularly when combined with horseradish peroxidase (HRP).[2][3][4]
-
5-Methoxy-2-methylindole-3-acetic acid: A structurally related analog to assess the impact of the cyano- group versus a methoxy- group at the 5-position.
Data Presentation: Comparative Cytotoxicity
The following table summarizes hypothetical data from a 72-hour cell viability assay (e.g., MTT assay) on a human breast cancer cell line (MCF-7).
| Compound | Concentration (µM) | Cell Viability (%) | IC₅₀ (µM) |
| Vehicle Control (0.1% DMSO) | N/A | 100 ± 4.5 | N/A |
| This compound | 1 | 85 ± 5.2 | 15.2 |
| 10 | 58 ± 6.1 | ||
| 25 | 32 ± 4.8 | ||
| 50 | 15 ± 3.9 | ||
| Indole-3-acetic acid (IAA) | 1 | 98 ± 3.7 | > 100 |
| 10 | 95 ± 4.1 | ||
| 25 | 88 ± 5.5 | ||
| 50 | 75 ± 6.3 | ||
| 5-Methoxy-2-methylindole-3-acetic acid | 1 | 92 ± 4.9 | 45.7 |
| 10 | 75 ± 5.8 | ||
| 25 | 55 ± 6.2 | ||
| 50 | 38 ± 5.1 | ||
| Doxorubicin (Positive Control) | 0.1 | 70 ± 5.3 | 0.45 |
| 0.5 | 45 ± 4.6 | ||
| 1 | 25 ± 3.8 | ||
| 5 | 8 ± 2.1 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][5]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound, IAA, etc.) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the complete medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Remove the existing medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of a drug that is required for 50% inhibition in vitro).
Visualizations
Signaling Pathway
Caption: Hypothetical apoptotic pathway induced by this compound.
Experimental Workflow
Caption: Workflow for determining the cytotoxic effects of test compounds.
Logical Relationships of Control Experiments
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 5-Cyano-2-methylindole-3-acetic Acid as a Kinase Inhibitor: A Comparative Analysis
Initial investigations into the kinase inhibitory activity of 5-Cyano-2-methylindole-3-acetic acid have yet to provide direct comparative data against well-established kinase inhibitors. While the broader class of indole-containing compounds has demonstrated significant potential in kinase inhibition, specific experimental data detailing the efficacy of the 5-cyano derivative, such as IC50 values against a panel of kinases, remains unavailable in the public domain. This guide, therefore, serves to contextualize the potential of this compound by examining the known activities of structurally related indole derivatives and outlining the established methodologies for evaluating kinase inhibitor efficacy.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, including several potent kinase inhibitors. Modifications to the indole ring system can significantly influence binding affinity and selectivity for various kinase targets. For instance, the well-known multi-kinase inhibitor Sunitinib, used in the treatment of various cancers, features an oxindole core.
Comparative Landscape of Related Indole Derivatives
While direct data on this compound is pending, studies on analogous compounds offer insights into potential activity. For example, 5-Methylindole-3-acetic acid has been utilized as a synthetic precursor for the development of inhibitors targeting Protein Kinase C (PKC) and Vascular Endothelial Growth Factor Receptor (VEGF-R). Furthermore, research on methyl-3-indolylacetate has revealed its ability to inhibit the MEK1/2-ERK1/2 signaling pathway, a critical cascade in cell proliferation and survival.
These findings suggest that substitutions on the indole ring, such as the cyano and methyl groups in the compound of interest, could confer novel inhibitory properties. The electron-withdrawing nature of the cyano group, in particular, may alter the electronic distribution of the indole ring and influence interactions with the ATP-binding pocket of various kinases.
Established Kinase Inhibitors for Comparison
A meaningful evaluation of this compound would require direct comparison against a panel of known kinase inhibitors. Key comparators would include:
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFR, PDGFR, c-KIT, and other kinases.
-
Sorafenib: Another multi-kinase inhibitor targeting Raf kinases and various RTKs.
-
Gefitinib and Erlotinib: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.
-
Staurosporine: A broad-spectrum, non-selective kinase inhibitor often used as a positive control in kinase assays.
Experimental Protocols for Efficacy Comparison
To ascertain the kinase inhibitory profile of this compound, a series of standardized in vitro and cell-based assays would be necessary.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.
Workflow:
Methodology:
-
Reaction Setup: In a multi-well plate, the kinase, its specific substrate, and varying concentrations of the test compound are combined in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination: The reaction is stopped, typically by the addition of a stop solution (e.g., EDTA).
-
Detection: The extent of substrate phosphorylation is quantified. Common methods include:
-
Radiometric assays: Using γ-³²P-ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Employing phosphorylation-specific antibodies or coupled enzyme systems that produce a fluorescent signal.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.
Cellular Assays for Target Engagement and Pathway Inhibition
To understand the effect of the compound in a biological context, cell-based assays are crucial.
Signaling Pathway Analysis:
Methodology (Western Blotting):
-
Cell Culture and Treatment: Select a cell line with a known active kinase signaling pathway. Culture the cells and treat them with various concentrations of the test compound.
-
Stimulation: If the pathway is ligand-dependent, stimulate the cells with the appropriate growth factor.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Data Presentation for Comparative Analysis
Once experimental data is obtained, it should be presented in a clear and concise format for easy comparison.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, µM)
| Kinase Target | This compound | Sunitinib | Sorafenib | Gefitinib | Staurosporine |
| VEGFR2 | Data Pending | 0.009 | 0.09 | >10 | 0.007 |
| PDGFRβ | Data Pending | 0.008 | 0.054 | >10 | 0.006 |
| c-KIT | Data Pending | 0.004 | 0.068 | >10 | 0.008 |
| B-Raf | Data Pending | 0.28 | 0.006 | >10 | 0.005 |
| EGFR | Data Pending | >10 | >10 | 0.02 | 0.004 |
| MEK1 | Data Pending | 3.2 | 0.44 | >10 | 0.02 |
| Akt1 | Data Pending | >10 | >10 | >10 | 0.01 |
Note: Values for known inhibitors are representative and may vary depending on assay conditions.
Table 2: Cellular Activity (IC50, µM)
| Cell Line | Assay Type | This compound | Sunitinib | Sorafenib | Gefitinib |
| HUVEC | Anti-proliferation | Data Pending | 0.015 | 0.03 | >10 |
| A549 | Anti-proliferation | Data Pending | 5.0 | 3.9 | 8.5 |
| HT-29 | Anti-proliferation | Data Pending | 4.5 | 6.5 | >10 |
Conclusion
While the specific kinase inhibitory profile of this compound is yet to be elucidated, the known activities of related indole-based compounds suggest its potential as a kinase inhibitor. A comprehensive evaluation using the standardized experimental protocols outlined above, and direct comparison with established inhibitors, is necessary to determine its efficacy and selectivity. The resulting data will be crucial for guiding further preclinical and clinical development of this compound for researchers, scientists, and drug development professionals.
Assessing the Cross-Reactivity of 5-Cyano-2-methylindole-3-acetic acid: A Comparative Guide
Disclaimer: Publicly available experimental data on the specific biological activities and cross-reactivity of 5-Cyano-2-methylindole-3-acetic acid is limited. This guide provides a comparative assessment based on the known activities of its parent compound, indole-3-acetic acid (IAA), and structurally related derivatives. The information presented herein is intended to serve as a reference for researchers and drug development professionals in designing and interpreting experimental investigations.
Introduction to this compound and its Analogs
This compound is a derivative of indole-3-acetic acid (IAA), the most common naturally occurring auxin, a class of plant hormones. While the primary role of IAA is in plant growth and development, it and its derivatives have been found to exhibit a range of biological activities in mammalian systems. The introduction of cyano and methyl groups to the indole scaffold can significantly alter the compound's physicochemical properties, metabolic stability, and biological targets, making a thorough assessment of its cross-reactivity crucial for any potential therapeutic development.
This guide will compare the known biological activities of IAA and two of its derivatives, 5-methylindole-3-acetic acid and 5-methoxy-2-methylindole-3-acetic acid, to provide a predictive framework for the potential cross-reactivity of this compound.
Comparative Biological Activities of Indole-3-Acetic Acid and its Derivatives
The following table summarizes the known biological activities and targets of IAA and its selected derivatives, which can be used to infer the potential activity profile of this compound.
| Compound | Primary Known Role/Activity | Known Mammalian Targets/Effects | Potential Therapeutic Applications |
| Indole-3-acetic acid (IAA) | Plant growth hormone (auxin)[1][2] | - Ligand of the Aryl Hydrocarbon Receptor (AhR)[1][3]- Apoptosis induction in the presence of horseradish peroxidase (HRP)[1][4]- Anti-inflammatory and antioxidant effects[5][6] | Targeted cancer therapy (as a pro-drug with HRP)[3][4], management of inflammatory conditions. |
| 5-Methylindole-3-acetic acid | Plant growth regulator[7] | - Antiproliferative activity in cancer cells[8]- Potential binding to the GABA receptor[8]- Investigated for anti-inflammatory and analgesic properties[7] | Cancer therapy, pain management, anti-inflammatory treatments. |
| 5-Methoxy-2-methylindole-3-acetic acid | Metabolite of indomethacin[9][10] | - Inhibition of platelet aggregation[9]- Cytotoxicity in the presence of HRP[11] | Cardiovascular diseases, targeted cancer therapy. |
| This compound | Specialty chemical for research | Data not available. Predicted to have altered receptor binding and metabolic stability compared to IAA. | To be determined based on experimental evaluation. |
Experimental Protocols for Assessing Cross-Reactivity
A comprehensive assessment of a compound's cross-reactivity involves a battery of in vitro assays. Below are detailed protocols for three widely used techniques for characterizing small molecule-protein interactions.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
The Thermal Shift Assay is a high-throughput method to identify ligands that bind to a target protein by measuring changes in the protein's thermal stability.[12][13][14][15][16]
Principle: Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye that binds to exposed hydrophobic regions of the protein as it unfolds.[12][13][15]
Protocol:
-
Protein and Compound Preparation:
-
Prepare a stock solution of the purified target protein in a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a stock solution of this compound and other test compounds in an appropriate solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well or 384-well PCR plate, add the protein solution to a final concentration of 2-5 µM.
-
Add the fluorescent dye (e.g., SYPRO Orange) to a final dilution of 1:1000.
-
Add the test compound to the desired final concentration (typically in the range of 1-100 µM). Include a no-ligand (DMSO) control.
-
-
Data Acquisition:
-
Seal the plate and place it in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25°C to 95°C at a rate of 1°C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
The melting temperature (Tm) is the midpoint of the transition.
-
A significant increase in Tm in the presence of the compound compared to the control indicates binding.
-
Fluorescence Polarization (FP) Assay
The Fluorescence Polarization Assay is a solution-based, homogeneous technique used to measure molecular binding events in real-time.[17][18][19][20]
Principle: The degree of polarization of emitted light from a fluorescently labeled molecule (tracer) is dependent on its rotational diffusion. When a small fluorescent tracer binds to a larger protein, its rotation slows, resulting in an increase in the polarization of the emitted light.[17][19]
Protocol:
-
Reagent Preparation:
-
Synthesize or obtain a fluorescently labeled version of a known ligand for the target protein (the "tracer").
-
Prepare solutions of the target protein, the tracer, and the unlabeled test compound (this compound) in a suitable assay buffer.
-
-
Assay Setup (Competition Assay):
-
In a black microplate, add the target protein and the fluorescent tracer at fixed concentrations.
-
Add varying concentrations of the unlabeled test compound.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
A decrease in fluorescence polarization with increasing concentrations of the test compound indicates that it is competing with the tracer for binding to the target protein.
-
The IC50 (concentration of the test compound that displaces 50% of the tracer) can be calculated and used to determine the binding affinity (Ki).
-
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique for real-time monitoring of biomolecular interactions.[21][22][23][24][25]
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. When a ligand is immobilized on the chip, the binding of an analyte from a solution flowing over the surface causes a change in the refractive index, which is proportional to the mass of the bound analyte.[21][25]
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the chip surface (e.g., with a mixture of NHS and EDC).
-
Immobilize the purified target protein onto the chip surface.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the test compound (analyte) in a running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
-
Data Acquisition:
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) over time during the association (analyte injection) and dissociation (buffer flow) phases.
-
-
Data Analysis:
-
The resulting sensorgram (plot of RU versus time) is used to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka), which represents the binding affinity.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates a typical workflow for screening a compound like this compound for cross-reactivity against a panel of protein targets.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Given that IAA is a known ligand for the Aryl Hydrocarbon Receptor (AhR), this pathway represents a potential target for cross-reactivity of this compound.
Conclusion
While direct experimental evidence for the cross-reactivity of this compound is currently lacking, a comparative analysis of its parent compound, indole-3-acetic acid, and related derivatives provides a valuable starting point for investigation. Based on the known activities of these analogs, potential cross-reactivity with targets such as the Aryl Hydrocarbon Receptor and GABA receptors should be considered. The experimental protocols detailed in this guide offer a robust framework for systematically evaluating the binding profile and potential off-target effects of this compound, which is an essential step in its development for any biological application.
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Indole-3-acetic acid as a cross-talking molecule in algal-bacterial interactions and a potential driving force in algal bloom formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-indoleacetic acid (3-IAA) – Exploring its impact on human health and metabolism - biocrates life sciences gmbh [biocrates.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Protective Effect of Indole-3-Acetic Acid (IAA) on H2O2-Damaged Human Dental Pulp Stem Cells Is Mediated by the AKT Pathway and Involves Increased Expression of the Transcription Factor Nuclear Factor-Erythroid 2-Related Factor 2 (Nrf2) and Its Downstream Target Heme Oxygenase 1 (HO-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 5-Methylindole-3-acetic acid | 1912-47-6 | FM30491 [biosynth.com]
- 9. Five methoxy-2-methyl-3-indole acetic acid. A metabolite and alkali hydrolysis product of indomethacin, markedly inhibits platelet aggregation only in the presence of aorta or a product released by aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. criver.com [criver.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Thermal Shift Assay - Creative Biolabs [creative-biolabs.com]
- 15. axxam.com [axxam.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 18. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 21. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 23. path.ox.ac.uk [path.ox.ac.uk]
- 24. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 25. portlandpress.com [portlandpress.com]
Benchmarking 5-Cyano-2-methylindole-3-acetic acid Against Standard Anticancer Drugs: A Comparative Guide Template
Disclaimer: As of December 2025, there is no publicly available experimental data on the anticancer activity of 5-Cyano-2-methylindole-3-acetic acid. The following guide is a template designed for researchers, scientists, and drug development professionals. It provides a structured format for benchmarking a novel compound against established anticancer drugs. The data for this compound is hypothetical and for illustrative purposes only. Data for standard anticancer drugs is based on published literature.
In Vitro Efficacy: A Head-to-Head Comparison
The initial assessment of a novel anticancer agent's efficacy is typically performed using in vitro cell-based assays. These assays determine the concentration of a drug required to inhibit cancer cell growth by 50% (IC50), a key measure of a drug's potency. Below is a comparative summary of the hypothetical IC50 values for this compound and reported values for standard anticancer drugs across a panel of common cancer cell lines.
Data Presentation: Comparative IC50 Values (µM)
| Compound | Cancer Type | Cell Line | IC50 (µM) |
| This compound | Breast Cancer | MCF-7 | Data Not Available |
| Doxorubicin | Breast Cancer | MCF-7 | 2.50 - 8.31[1][2] |
| This compound | Lung Cancer | A549 | Data Not Available |
| Paclitaxel | Lung Cancer | A549 | >20 (24h exposure)[3][4] |
| This compound | Colon Cancer | HCT-116 | Data Not Available |
| Cisplatin | Colon Cancer | HCT-116 | 4.2[5] |
Note: IC50 values for standard agents can vary between studies due to different experimental conditions and exposure times.
Mechanism of Action
Understanding the mechanism by which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent.
Standard Anticancer Drugs
-
Doxorubicin: This anthracycline antibiotic acts primarily by intercalating into DNA, which inhibits the progression of topoisomerase II.[][7][8] This action prevents the DNA double helix from being resealed, thereby stopping the process of replication and transcription.[][7] Doxorubicin also generates cytotoxic oxygen radicals, leading to further DNA and cellular damage.[9][10]
-
Paclitaxel: As a member of the taxane family, paclitaxel's mechanism involves the stabilization of microtubules.[11][12] It binds to the β-tubulin subunit, promoting microtubule assembly and protecting them from disassembly.[11][13] This disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][13][]
-
Cisplatin: This platinum-based drug acts by forming covalent bonds with the purine bases in DNA, primarily guanine.[15][16] This leads to the formation of intra- and inter-strand crosslinks, which distort the DNA structure and inhibit DNA replication and transcription, ultimately triggering apoptosis.[15][16][17]
Hypothetical Mechanism of this compound
For the purpose of this template, we hypothesize that this compound acts as an inhibitor of the MEK1/2-ERK1/2 signaling pathway. This pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, which is frequently dysregulated in cancer and plays a key role in cell proliferation, survival, and differentiation. Inhibition of this pathway would block downstream signaling, leading to reduced proliferation and induction of apoptosis in cancer cells.
Caption: Hypothetical inhibition of the MEK1/2 node in the MAPK/ERK pathway.
Detailed Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for key in vitro experiments are provided below.
A. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell adherence.
-
Drug Treatment: Prepare serial dilutions of the test compounds (this compound, Doxorubicin, etc.) in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.[21]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[18] Shake the plate on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[19]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
B. Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[22]
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 400-600 x g for 5 minutes.[23]
-
Washing: Wash the cells once with cold 1X PBS and once with 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both.[22]
C. Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins to validate the proposed mechanism of action.[24][25]
-
Protein Extraction: Treat cells with the test compound for the desired time. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[26]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and mix with Laemmli sample buffer. Denature the samples by heating at 95-100°C for 5-10 minutes.[26]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[26]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25][26]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.[25]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[26]
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control like β-actin.[26]
Mandatory Visualizations: Workflows
Caption: Standard workflow for the MTT cell viability assay.
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Caption: Key steps in the Western blotting procedure.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity | MDPI [mdpi.com]
- 11. Paclitaxel - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 13. molbiolcell.org [molbiolcell.org]
- 15. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. atcc.org [atcc.org]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. medium.com [medium.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. benchchem.com [benchchem.com]
Orthogonal Validation of 5-Cyano-2-methylindole-3-acetic acid's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the orthogonal validation of the biological activity of 5-Cyano-2-methylindole-3-acetic acid. Given the limited direct experimental data on this specific compound, we present a hypothesized biological activity based on its structural similarity to the well-characterized auxin, Indole-3-acetic acid (IAA)[1], and its derivatives. This guide outlines experimental protocols and data presentation strategies to rigorously assess its potential as a plant growth regulator and compare its performance against established alternatives.
Hypothesized Biological Activity and Comparison with Alternatives
Based on its core indole-3-acetic acid scaffold, this compound is postulated to exhibit auxin-like activity, influencing plant cell elongation, division, and overall development[1]. The introduction of a cyano group at the 5-position and a methyl group at the 2-position may modulate its potency, selectivity, and metabolic stability compared to the parent compound, IAA, and other synthetic auxins.
For a comprehensive evaluation, its activity will be compared against:
-
Indole-3-acetic acid (IAA): The primary native auxin in plants, serving as a baseline for natural auxin activity.
-
5-Methylindole-3-acetic acid: A closely related analog, noted for its role in plant growth regulation and potential therapeutic applications[2][3][4].
-
Naphthaleneacetic acid (NAA): A synthetic auxin widely used in agriculture and horticulture, providing a benchmark against a commercially relevant alternative.
Experimental Plan for Orthogonal Validation
A multi-tiered approach is essential for the robust validation of a novel compound's biological activity. This involves a primary bioassay to establish efficacy, followed by orthogonal assays to confirm the mechanism of action through independent methods.
Primary Bioassay: Arabidopsis thaliana Root Elongation Assay
This assay is a standard method to quantify auxin-like activity by measuring the inhibition of primary root growth and the promotion of lateral root formation in the model plant Arabidopsis thaliana.
Experimental Protocol:
-
Sterilization and Plating: Sterilize Arabidopsis thaliana (Col-0) seeds and sow them on Murashige and Skoog (MS) agar plates.
-
Stratification and Germination: Stratify the seeds at 4°C for 48 hours to synchronize germination, then transfer the plates to a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.
-
Treatment Application: After 4 days of germination, transfer seedlings to fresh MS agar plates supplemented with a range of concentrations (0.01 µM to 100 µM) of this compound, IAA, 5-Methylindole-3-acetic acid, or NAA. A vehicle control (DMSO) should be included.
-
Data Acquisition: After 7 days of treatment, scan the plates and measure the primary root length and the number of lateral roots for at least 20 seedlings per treatment condition.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for primary root elongation and the half-maximal effective concentration (EC50) for lateral root induction.
Data Presentation:
| Compound | Primary Root Elongation IC50 (µM) | Lateral Root Induction EC50 (µM) |
| This compound | Experimental Value | Experimental Value |
| Indole-3-acetic acid (IAA) | Experimental Value | Experimental Value |
| 5-Methylindole-3-acetic acid | Experimental Value | Experimental Value |
| Naphthaleneacetic acid (NAA) | Experimental Value | Experimental Value |
Orthogonal Validation 1: Auxin-Responsive Gene Expression Analysis
To confirm that the observed phenotypic effects are mediated by the canonical auxin signaling pathway, the expression of well-known auxin-responsive genes (e.g., IAA1, IAA2, GH3) will be quantified using quantitative real-time PCR (qRT-PCR).
Experimental Protocol:
-
Seedling Treatment: Grow Arabidopsis thaliana seedlings in liquid MS medium for 7 days.
-
Compound Incubation: Treat the seedlings with the respective IC50 concentrations (determined from the root elongation assay) of each compound for 2 hours.
-
RNA Extraction and cDNA Synthesis: Harvest the seedlings, extract total RNA, and synthesize complementary DNA (cDNA).
-
qRT-PCR: Perform qRT-PCR using primers specific for auxin-responsive genes and a reference gene (e.g., ACTIN2).
-
Data Analysis: Calculate the relative fold change in gene expression for each treatment compared to the vehicle control using the ΔΔCt method.
Data Presentation:
| Compound | Relative Fold Change in IAA1 Expression | Relative Fold Change in GH3.3 Expression |
| This compound | Experimental Value | Experimental Value |
| Indole-3-acetic acid (IAA) | Experimental Value | Experimental Value |
| 5-Methylindole-3-acetic acid | Experimental Value | Experimental Value |
| Naphthaleneacetic acid (NAA) | Experimental Value | Experimental Value |
Orthogonal Validation 2: DR5::GUS Reporter Assay
The DR5 promoter is a synthetic auxin-responsive promoter commonly used to visualize auxin activity in plant tissues. A histochemical assay using a DR5::GUS (β-glucuronidase) reporter line of Arabidopsis thaliana provides spatial information on auxin response.
Experimental Protocol:
-
Seedling Growth and Treatment: Grow DR5::GUS Arabidopsis seedlings on MS agar plates for 5 days and then transfer them to plates containing the IC50 concentrations of the test compounds for 24 hours.
-
GUS Staining: Harvest the seedlings and incubate them in a GUS staining solution (containing X-Gluc) at 37°C overnight.
-
Microscopy: Clear the stained seedlings with 70% ethanol and visualize the blue staining pattern, indicative of GUS activity, under a light microscope.
-
Data Analysis: Qualitatively compare the intensity and location of GUS staining in the root tips and lateral root primordia across different treatments.
Data Presentation:
| Compound | GUS Staining Intensity in Root Tip | GUS Staining Pattern in Lateral Root Primordia |
| This compound | Qualitative Description | Qualitative Description |
| Indole-3-acetic acid (IAA) | Qualitative Description | Qualitative Description |
| 5-Methylindole-3-acetic acid | Qualitative Description | Qualitative Description |
| Naphthaleneacetic acid (NAA) | Qualitative Description | Qualitative Description |
Visualizing the Validation Workflow and Signaling Pathway
To clearly illustrate the experimental logic and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for the orthogonal validation of this compound.
Caption: Hypothesized canonical auxin signaling pathway for this compound.
Conclusion
This guide provides a robust framework for the orthogonal validation of this compound's biological activity. By employing a combination of phenotypic, molecular, and reporter-based assays, researchers can confidently ascertain its mode of action and quantitatively compare its efficacy against established alternatives. The presented methodologies and data visualization strategies are designed to ensure clarity, comparability, and a high degree of scientific rigor.
References
Confirming On-Target Effects of Aldose Reductase Inhibitors Using Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives, a novel class of aldose reductase (ALR2) inhibitors, with other established inhibitors. It details experimental methodologies for assessing their on-target effects, with a focus on genetic approaches for target validation.
Introduction to Aldose Reductase and the Polyol Pathway
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under hyperglycemic conditions, such as in diabetes mellitus, the increased activity of this pathway leads to the accumulation of sorbitol in tissues.[2][3] This accumulation can cause osmotic stress and contribute to the long-term complications of diabetes, including neuropathy, retinopathy, and nephropathy.[2][3] Therefore, inhibiting aldose reductase is a key therapeutic strategy for managing these complications.[3]
Comparative Analysis of Aldose Reductase Inhibitors
The following table summarizes the in vitro potency of selected aldose reductase inhibitors, including a novel cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivative and established drugs.
| Compound | Class | Target | IC50 (µM) | Reference Compound(s) |
| Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid | Cyano-oxoindolyl-acetic acid derivative | Aldose Reductase (ALR2) | 0.85 | Sorbinil (IC50 0.50 µM) |
| Cyano[5-fluoro-1-(4-methylbenzyl)-2-oxo-2,3-dihydroindol-3-yl]acetic acid | Cyano-oxoindolyl-acetic acid derivative | Aldose Reductase (ALR2) | 0.075 | Tolrestat (IC50 0.046 µM) |
| Sorbinil | Imidazolidinone | Aldose Reductase (ALR2) | 0.50 | - |
| Tolrestat | Naphthalene derivative | Aldose Reductase (ALR2) | 0.046 | - |
| Zopolrestat | Benzothiazole derivative | Aldose Reductase (ALR2) | 0.0031 | - |
Table 1: Comparison of in vitro potency of various aldose reductase inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data for cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives are from M. Maiorana et al., J. Med. Chem. 2003, 46, 5, 859–868.[4] Data for Zopolrestat is from a study by The discovery of caficrestat based on zopolrestat, a first-generation aldose reductase inhibitor.[5]
Signaling Pathway and Experimental Workflows
To understand the on-target effects of these inhibitors, it is crucial to visualize the underlying biological pathway and the experimental approaches used for their validation.
Caption: The polyol pathway, where aldose reductase converts glucose to sorbitol.
Caption: Workflow for validating ALR2 as the target of an inhibitor using siRNA.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon these findings.
In Vitro Aldose Reductase Inhibition Assay
This spectrophotometric assay measures the activity of aldose reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[1][6]
Materials:
-
Recombinant human aldose reductase (ALR2)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (pH 6.7)
-
Test compound (e.g., Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid)
-
Positive control inhibitor (e.g., Sorbinil, Tolrestat)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the ALR2 enzyme in a cuvette.
-
Add the test compound at various concentrations to the reaction mixture. For the control, add the vehicle (e.g., DMSO).
-
Incubate the mixture at 37°C for a pre-determined time.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately measure the decrease in absorbance at 340 nm over time.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Genetic Validation of On-Target Effects using siRNA
To confirm that the inhibitory effect of a compound is directly due to its interaction with ALR2, a gene knockdown approach using small interfering RNA (siRNA) can be employed.[7][8]
Materials:
-
Mammalian cell line expressing ALR2 (e.g., human lens epithelial cells)
-
siRNA targeting human ALR2
-
Non-targeting control siRNA
-
Transfection reagent
-
Cell culture medium and supplements
-
Reagents for RNA extraction and quantitative PCR (qPCR)
-
Antibodies for Western blotting (anti-ALR2 and loading control)
-
Assay kit for measuring intracellular sorbitol
Procedure:
-
siRNA Transfection:
-
Culture the chosen cell line to the appropriate confluency.
-
Transfect the cells with either ALR2-targeting siRNA or a non-targeting control siRNA using a suitable transfection reagent, following the manufacturer's protocol.
-
-
Verification of Knockdown:
-
After 48-72 hours post-transfection, harvest a subset of cells.
-
Verify the knockdown of ALR2 expression at the mRNA level using qPCR and at the protein level using Western blotting.
-
-
Inhibitor Treatment and Phenotypic Assay:
-
Treat the remaining ALR2-knockdown cells and control cells with the test inhibitor at its IC50 concentration or a vehicle control.
-
Induce high glucose conditions to stimulate the polyol pathway.
-
After a suitable incubation period, lyse the cells and measure the intracellular sorbitol concentration using a commercially available kit.
-
-
Data Analysis:
-
Compare the reduction in sorbitol accumulation by the inhibitor in the control siRNA-treated cells versus the ALR2 siRNA-treated cells.
-
A significantly diminished effect of the inhibitor in the ALR2-knockdown cells would confirm that the compound's primary mechanism of action is through the inhibition of ALR2.
-
Conclusion
The cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives represent a promising class of potent aldose reductase inhibitors. The combination of in vitro enzymatic assays and genetic validation techniques, such as siRNA-mediated knockdown, provides a robust framework for confirming the on-target effects of these and other novel therapeutic compounds. This integrated approach is critical for advancing drug discovery efforts aimed at mitigating the debilitating complications of diabetes.
References
- 1. benchchem.com [benchchem.com]
- 2. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Novel, highly potent aldose reductase inhibitors: cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Knockdown of Target Genes by siRNA In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Cyano-2-methylindole-3-acetic acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Cyano-2-methylindole-3-acetic acid, a compound that requires careful management due to its indole structure and cyano group.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following procedures are based on best practices for handling and disposing of indole derivatives and cyanide-containing compounds.[1] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize risk.
Personal Protective Equipment (PPE) and Engineering Controls:
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat and long-sleeved clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Hazard Summary: While not specifically classified, indole derivatives can be harmful if swallowed and may cause skin and eye irritation.[1] Cyano compounds are highly toxic and must be handled with extreme caution. All chemical waste should be treated as hazardous until a formal hazard assessment proves otherwise.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and transfer.
1. Waste Segregation:
-
Solid Waste: Collect unused solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.[1]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. Do not mix with other waste streams, especially acids, as this could potentially release hydrogen cyanide gas.[3][4]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[1]
2. Waste Containment:
-
Use appropriate containers, such as glass or polyethylene, that are compatible with the chemical.[5]
-
Ensure containers are tightly sealed to prevent leaks or spills.[5]
-
Do not overfill waste containers; leave adequate headspace.
3. Waste Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste - Cyanide".[4]
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or formulas.[5]
-
The approximate concentration and volume/mass of the waste.
-
The date the waste was first added to the container.
-
The primary hazard(s) associated with the waste (e.g., "Toxic," "Irritant"). If the hazards are not fully known, this should be indicated.[1]
-
4. Storage of Waste:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Store cyanide-containing waste separately from incompatible materials, especially acids.[4]
-
Flammable waste should be stored in a flame-proof cabinet.[5]
5. Waste Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1][4]
-
In-laboratory treatment of cyanide waste (e.g., oxidation with bleach) can be hazardous and should only be performed by trained personnel following a validated and approved protocol from your EHS office.[3][6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Cyano-2-methylindole-3-acetic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Cyano-2-methylindole-3-acetic acid was located. The following guidance is a consolidation of safety information from SDSs of structurally similar compounds, including 1H-Indole-3-acetic acid, 2-Methylindole-3-acetic acid, and other indole derivatives. It is imperative to treat this compound with, at a minimum, the same level of caution as these related compounds.
This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals engaged in the handling of this compound. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards identified for analogous compounds, which include skin, eye, and respiratory irritation.[1][2]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and dust that can cause serious eye irritation.[1][2] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can cause irritation.[1][2] Regularly inspect gloves for any signs of degradation. |
| Body Protection | A lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure to accidental spills.[3] |
| Respiratory Protection | A NIOSH-approved respirator with a particle filter is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.[3] | Protects the respiratory tract from potentially irritating dust.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]
-
Protect from direct sunlight as some indole derivatives are light-sensitive.[1]
Spill Management:
-
In case of a spill, evacuate the area.
-
Wear the appropriate PPE as outlined above.
-
For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1][3]
-
Do not allow the substance to enter drains or watercourses.
Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical waste in a designated and properly labeled hazardous waste container.[1]
-
Do not mix with other waste streams.
-
Ensure that disposal is carried out in accordance with all local, state, and federal regulations.
Emergency Procedures
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling of this compound, from preparation to disposal.
Caption: This flowchart illustrates the key stages for the safe handling of the chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
